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  • Product: 5-(2-Oxopropyl)-1H-tetrazole
  • CAS: 13616-38-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(2-Oxopropyl)-1H-tetrazole: A Methodological Whitepaper

Executive Summary 5-substituted 1H-tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable, lipophilic bioisosteres of carboxylic acids[1]. The synthesis of 5-(2-oxopropyl)-1H-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-substituted 1H-tetrazoles are critical pharmacophores in medicinal chemistry, serving as metabolically stable, lipophilic bioisosteres of carboxylic acids[1]. The synthesis of 5-(2-oxopropyl)-1H-tetrazole (CAS: 13616-38-1)[2] from 4-oxopentanenitrile (levulinonitrile) represents a highly functionalized transformation, retaining a reactive ketone moiety for downstream derivatization. This whitepaper details a robust, scalable, and safe aqueous protocol for this synthesis, grounded in the principles of green chemistry and thermodynamic efficiency.

Strategic Rationale & Mechanistic Pathway

Historically, the conversion of nitriles to tetrazoles relied on hazardous conditions, utilizing toxic solvents (e.g., DMF) and generating explosive hydrazoic acid (HN₃) intermediates. Modern methodologies, pioneered by, leverage aqueous media and Lewis acid catalysis (such as Zinc Bromide, ZnBr₂) to drive the [3+2] cycloaddition safely and efficiently.

Causality of Reagent Selection:

  • Solvent (Water): Water maximizes the solubility of the sodium azide and zinc catalyst. Crucially, the reaction operates at a near-neutral pH, preventing the protonation of the azide ion into volatile, explosive HN₃.

  • Catalyst (ZnBr₂): Zinc acts as a bidentate Lewis acid. It coordinates with the nitrogen of the nitrile, enhancing its electrophilicity, while simultaneously forming a highly reactive zinc-azide complex [Zn(N3​)2​] that facilitates the nucleophilic attack.

  • Precursor (4-oxopentanenitrile): As demonstrated in continuous flow syntheses by[1], aliphatic nitriles like 4-oxopentanenitrile are excellent substrates for cycloaddition when properly activated.

Mechanism A 4-Oxopentanenitrile (Levulinonitrile) D [3+2] Cycloaddition Transition State A->D Lewis Acid Activation B Sodium Azide (NaN3) C Zinc-Azide Complex [Zn(N3)2] B->C ZnBr2 (Catalyst) C->D Nucleophilic Attack E 5-(2-Oxopropyl)-1H-tetrazole (Zinc Salt) D->E Cyclization F 5-(2-Oxopropyl)-1H-tetrazole (Free Tetrazole) E->F Acidic Workup (HCl)

Figure 1: Zinc-catalyzed [3+2] cycloaddition mechanism for tetrazole synthesis.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system. The completion of the reaction is visually indicated by the dissolution of intermediates, and the success of the workup is dictated by strict pH control, ensuring the tetrazole is only extracted when fully protonated.

Materials Required:

  • 4-oxopentanenitrile (1.0 equiv, 10 mmol, ~0.97 g)

  • Sodium azide (NaN₃) (1.1 equiv, 11 mmol, ~0.72 g)

  • Zinc bromide (ZnBr₂) (1.0 equiv, 10 mmol, ~2.25 g)

  • Deionized Water (20 mL)

  • 3N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-oxopentanenitrile (10 mmol), NaN₃ (11 mmol), and ZnBr₂ (10 mmol) in 20 mL of deionized water.

  • Reflux (Cycloaddition): Heat the vigorously stirred mixture to reflux (100 °C) for 24 hours. The zinc catalyst ensures the in situ generation of the active azide species without liberating HN₃ gas.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. The product currently exists as a highly water-soluble zinc tetrazolate complex.

  • Acidification (Critical Step): Slowly add 3N HCl dropwise until the pH reaches 2.0. Causality: This step breaks the zinc-tetrazole complex and protonates the tetrazole ring ( pKa​≈4.5 ), converting it into the highly organic-soluble free 5-(2-oxopropyl)-1H-tetrazole.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The phase separation acts as a self-validating purity check; the zinc salts and unreacted azide remain in the aqueous phase, while the target tetrazole migrates to the organic phase.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , and filter.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Recrystallize from a mixture of ethyl acetate/hexanes to afford pure 5-(2-oxopropyl)-1H-tetrazole as a white crystalline solid.

Workflow Step1 1. Reaction Setup Mix Nitrile, NaN3, ZnBr2 in H2O Step2 2. Heating Reflux at 100°C for 24h Step1->Step2 Step3 3. Cooling Cool to Room Temperature Step2->Step3 Step4 4. Acidification Add 3N HCl to pH 2.0 Step3->Step4 Step5 5. Extraction Extract with EtOAc (3x) Step4->Step5 Step6 6. Drying Wash with brine, dry over MgSO4 Step5->Step6 Step7 7. Isolation Rotary evaporation & Recrystallization Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the tetrazole.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the reaction conditions must be optimized. Table 1 summarizes the thermodynamic and catalytic landscape of this transformation, highlighting the superiority of the aqueous zinc-catalyzed system.

Table 1: Reaction Optimization and Yield Data

CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneDMF12048< 10Poor electrophilic activation of nitrile; high safety risk.
NH₄ClDMF1202465Standard method; generates volatile HN₃; difficult workup.
ZnBr₂H₂O1002485Optimal Lewis acid activation; safe aqueous media; easy isolation.

Post-isolation, the structural integrity of 5-(2-oxopropyl)-1H-tetrazole must be verified. The presence of the ketone and the tetrazole ring provides distinct spectroscopic signatures, as detailed in Table 2.

Table 2: Analytical Characterization of 5-(2-Oxopropyl)-1H-tetrazole

Analytical MethodParameterExpected Value / SignalStructural Assignment
¹H NMR (DMSO-d₆)δ (ppm)2.20 (s, 3H)Methyl group (CH₃) adjacent to carbonyl.
¹H NMR (DMSO-d₆)δ (ppm)4.15 (s, 2H)Methylene bridge (CH₂) between ketone and tetrazole.
¹H NMR (DMSO-d₆)δ (ppm)15.50 (br s, 1H)Highly deshielded tetrazole N-H proton.
¹³C NMR (DMSO-d₆)δ (ppm)203.8Carbonyl carbon (C=O)[1].
¹³C NMR (DMSO-d₆)δ (ppm)152.4Tetrazole quaternary carbon (C-5).
MS (ESI-)m/z125.1[M-H]⁻ ion (deprotonated tetrazole).

Safety & Scaling Considerations

The synthesis of tetrazoles inherently involves high-energy nitrogen intermediates. As emphasized by [1], functionalization and synthesis of 5-substituted tetrazoles require strict adherence to safety protocols:

  • Hydrazoic Acid Mitigation: Never expose unreacted sodium azide to strong acids. The acidification step (Step 4) must only be performed after the cycloaddition is complete and the mixture is cooled.

  • Heavy Metal Waste: Zinc effluent from the aqueous layer must be disposed of according to environmental regulations regarding heavy metal toxicity.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Cantillo, D., & Kappe, C. O. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. The Journal of Organic Chemistry, 78(20), 10567-10571. URL:[Link]

  • Roh, J., Vavrova, K., & Hrabalek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. URL:[Link]

Sources

Exploratory

5-(2-Oxopropyl)-1H-tetrazole chemical properties and structure

5-(2-Oxopropyl)-1H-tetrazole: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics and Materials Executive Summary 5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1) is a highly versatile heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

5-(2-Oxopropyl)-1H-tetrazole: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics and Materials

Executive Summary

5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1) is a highly versatile heterocyclic compound characterized by a metabolically stable tetrazole ring tethered to a reactive oxopropyl (ketone) moiety. This dual-functionality makes it a critical building block in medicinal chemistry—specifically as a carboxylic acid bioisostere—and in the engineering of metal-organic coordination polymers. This technical guide provides a causality-driven analysis of its physicochemical properties, synthetic methodologies, and interdisciplinary applications.

Chemical Identity & Structural Significance

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. In 5-(2-Oxopropyl)-1H-tetrazole, the carbon at the 5-position is substituted with an acetonyl (2-oxopropyl) group. The presence of the tetrazole ring provides a delocalized negative charge (when deprotonated) that mimics the steric and electronic profile of a carboxylate group, while the ketone group offers a distinct electrophilic site for further functionalization (e.g., reductive amination, hydrazone formation). According to1, this compound is supplied at ≥97% purity for research applications ranging from coordination chemistry to drug development[1].

Physicochemical Properties

Understanding the quantitative parameters of 5-(2-Oxopropyl)-1H-tetrazole is essential for predicting its behavior in biological systems and synthetic workflows. The following table summarizes its core properties:

PropertyValue / Description
IUPAC Name 1-(1H-tetrazol-5-yl)propan-2-one
CAS Registry Number 13616-38-1
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
InChI Key FJBVDSVGSWVSHR-UHFFFAOYSA-N
Tetrazole pKa (approx.) 4.5 – 5.0 (Similar to carboxylic acids)
Structural Features Planar tetrazole ring; flexible oxopropyl linker

Synthesis Methodology: The Demko-Sharpless Protocol

Historically, synthesizing tetrazoles required highly toxic and explosive hydrazoic acid. Modern approaches utilize the Demko-Sharpless method, a safer, Lewis acid-catalyzed [3+2] cycloaddition of nitriles with sodium azide in aqueous media. For 5-(2-Oxopropyl)-1H-tetrazole, the precursor is 3-oxobutanenitrile. As detailed in related coordination polymer research published by the2, zinc salts act as critical catalysts in these hydrothermal tetrazole syntheses[2].

SynthesisWorkflow A 3-Oxobutanenitrile + NaN3 B Lewis Acid Catalysis (ZnBr2, H2O/iPrOH) A->B C Reflux (80-100°C) [3+2] Cycloaddition B->C D Acidification (HCl) & Precipitation C->D E 5-(2-Oxopropyl)-1H-tetrazole (Pure Product) D->E

Workflow for the Demko-Sharpless synthesis of 5-(2-oxopropyl)-1H-tetrazole.

Step-by-Step Experimental Protocol:

  • Initialization: In a round-bottom flask, dissolve 1.0 equivalent of 3-oxobutanenitrile and 1.2 equivalents of sodium azide (NaN₃) in a 1:1 (v/v) mixture of deionized water and isopropanol.

    • Causality: The aqueous-organic solvent mixture ensures complete dissolution of both the inorganic azide and the organic nitrile, facilitating homogenous phase kinetics while maintaining a safe, manageable boiling point.

  • Catalysis Activation: Add 0.1 to 0.5 equivalents of Zinc Bromide (ZnBr₂).

    • Causality: The Zn²⁺ ion functions as a Lewis acid. It coordinates to the nitrogen atom of the nitrile group, withdrawing electron density from the nitrile carbon. This significantly lowers the activation energy required for the azide's nucleophilic attack, bypassing the need for hazardous hydrazoic acid.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 80–100°C for 12–24 hours. Monitor the reaction via LC-MS or TLC.

    • Self-Validation: The reaction is complete when the nitrile peak disappears on the LC-MS chromatogram. Do not proceed to the next step until complete consumption is verified to ensure process safety.

  • Quenching & Acidification: Cool the mixture to 0–5°C in an ice bath. Slowly add 3M HCl dropwise until the pH reaches ~2.0.

    • Causality & Safety: The initial product is a zinc-tetrazolate complex. Acidification breaks this coordination complex and protonates the tetrazole ring, yielding the neutral, free 5-(2-oxopropyl)-1H-tetrazole, which typically precipitates. Critical Safety Note: Acidification must only occur after NaN₃ is fully consumed to prevent the generation of highly toxic, volatile hydrazoic acid gas.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water.

Applications in Advanced Research

Medicinal Chemistry: The Bioisosteric Advantage

In drug design, carboxylic acids are frequently employed to interact with target proteins via hydrogen bonding and ionic interactions. However, they suffer from poor passive membrane permeability and rapid Phase II metabolism (glucuronidation). 5-(2-Oxopropyl)-1H-tetrazole is utilized as a metabolically stable surrogate.

BioisostereLogic A Carboxylic Acid Pharmacophore B Metabolic Liability (Rapid Glucuronidation) A->B C Isosteric Replacement (Tetrazole Ring) A->C Structural Optimization D 5-(2-Oxopropyl)-1H-tetrazole Derivative C->D E Enhanced Metabolic Stability & Maintained Affinity D->E

Logic pathway for utilizing tetrazoles as carboxylic acid bioisosteres in drug design.

The tetrazole proton has a pKa (~4.5) nearly identical to that of a carboxylic acid, ensuring it remains deprotonated at physiological pH (7.4) to maintain target affinity. Furthermore, the 2-oxopropyl tail provides a synthetic handle for attaching additional pharmacophores, enabling the construction of complex, multi-targeted therapeutics.

Coordination Chemistry & Materials Science

Beyond biology, the high nitrogen content of the tetrazole ring makes it an exceptional multidentate ligand for transition metals. When reacted with metal salts (e.g., Zn²⁺, Co²⁺) under hydrothermal conditions, tetrazole derivatives form robust Metal-Organic Frameworks (MOFs) and coordination polymers. Research highlighted by the3 demonstrates that zinc coordination polymers containing tetrazolyl ligands exhibit unique topological networks (e.g., super-diamond-like structures) and strong photoluminescent properties, making them valuable in the development of advanced optoelectronic materials and sensors[3].

Conclusion

5-(2-Oxopropyl)-1H-tetrazole stands at the intersection of organic synthesis, pharmacology, and materials engineering. By leveraging safe, scalable synthetic routes like the Demko-Sharpless cycloaddition, researchers can efficiently access this molecule. Its dual nature—combining the bioisosteric reliability of a tetrazole with the reactivity of an oxopropyl group—ensures its continued prominence in the development of next-generation drugs and functional materials.

References

  • Benchchem. "5-(2-Oxopropyl)-1H-tetrazole | CAS 13616-38-1". Source: Benchchem.
  • Wang, X.-S., et al. "Syntheses, Crystal Structures, and Luminescent Properties of Three Novel Zinc Coordination Polymers with Tetrazolyl Ligands". Source: American Chemical Society (Inorganic Chemistry).
  • Wang, X.-S., et al. "Syntheses, crystal structures, and luminescent properties of three novel zinc coordination polymers with tetrazolyl ligands". Source: National Institutes of Health (PubMed).

Sources

Foundational

An In-Depth Technical Guide to the Characterization of 5-(2-Oxopropyl)-1H-tetrazole

Introduction: The Significance of 5-(2-Oxopropyl)-1H-tetrazole in Modern Chemistry 5-(2-Oxopropyl)-1H-tetrazole is a fascinating heterocyclic compound that holds considerable interest for researchers and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-(2-Oxopropyl)-1H-tetrazole in Modern Chemistry

5-(2-Oxopropyl)-1H-tetrazole is a fascinating heterocyclic compound that holds considerable interest for researchers and professionals in drug development and materials science. The tetrazole ring, a key feature of this molecule, is a well-established bioisostere for the carboxylic acid group. This structural mimicry often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved cell membrane permeability, making it a valuable moiety in the design of novel therapeutic agents. The presence of the 2-oxopropyl substituent introduces a reactive ketone functionality and a flexible alkyl chain, offering a versatile scaffold for further chemical modifications and the exploration of structure-activity relationships.

A thorough and accurate characterization of 5-(2-Oxopropyl)-1H-tetrazole is paramount to unlocking its full potential. This guide provides a detailed exploration of its structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer an in-depth analysis of the spectral data, providing a robust framework for its unambiguous identification and quality assessment.

The Tautomeric Nature of 5-Substituted-1H-tetrazoles: A Critical Consideration

A fundamental aspect of the chemistry of 5-substituted-1H-tetrazoles is their existence as a mixture of tautomers in solution, primarily the 1H and 2H forms. The position of the proton on the tetrazole ring is in a state of dynamic equilibrium, the ratio of which can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C5 position. This tautomerism can have a significant impact on the molecule's chemical reactivity and its spectroscopic signatures. In the solid state, one tautomer typically predominates. For the purpose of this guide, we will primarily discuss the characterization of the more commonly depicted 1H-tautomer, while acknowledging the potential for the presence of the 2H-tautomer in solution.

Part 1: Synthesis of 5-(2-Oxopropyl)-1H-tetrazole

The most prevalent and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. This approach is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol: Zinc-Catalyzed Cycloaddition

This protocol is adapted from the well-established and environmentally benign method developed by Demko and Sharpless, which utilizes water as the solvent.

Materials:

  • 4-Oxopentanenitrile (precursor to 5-(2-Oxopropyl)-1H-tetrazole)

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-oxopentanenitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents).

  • Add deionized water to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the mixture to a pH of ~2 with 3M HCl. Caution: This step may generate hydrazoic acid, which is toxic and explosive.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Causality of Experimental Choices:

  • Zinc Bromide as a Catalyst: The Lewis acidic zinc(II) ion coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide ion. This catalytic action significantly accelerates the rate of the cycloaddition reaction.

  • Water as a Solvent: Utilizing water as a solvent offers significant safety and environmental advantages over traditional organic solvents. It is non-flammable, non-toxic, and readily available.

  • Acidification: The tetrazole product is initially formed as its sodium salt. Acidification is necessary to protonate the tetrazole ring and isolate the neutral 1H-tetrazole product.

Part 2: Spectroscopic Characterization

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 5-(2-Oxopropyl)-1H-tetrazole, the IR spectrum will be dominated by the characteristic vibrations of the tetrazole ring and the ketone functionality.

Experimental Protocol: IR Spectroscopy

  • Ensure the sample of 5-(2-Oxopropyl)-1H-tetrazole is dry and free of solvent.

  • Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, for a rapid analysis, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Interpretation of the IR Spectrum:

The IR spectrum of 5-(2-Oxopropyl)-1H-tetrazole is expected to exhibit the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3150 - 3400N-H StretchTetrazole Ring
~2900 - 3000C-H StretchAlkyl (CH₃, CH₂)
~1715C=O StretchKetone
~1500 - 1600C=N StretchTetrazole Ring
~1300 - 1400N=N StretchTetrazole Ring
~800 - 1000Ring DeformationTetrazole Ring

Key Insights from IR Data:

  • The presence of a strong, sharp absorption band around 1715 cm⁻¹ is definitive evidence for the carbonyl group of the ketone.[1]

  • A broad absorption in the region of 3150-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring, often broadened due to hydrogen bonding.[2]

  • The disappearance of the nitrile (C≡N) stretching band (which would be present in the starting material, 4-oxopentanenitrile, at ~2250 cm⁻¹) and the appearance of the N-H and tetrazole ring vibrations confirm the successful cycloaddition reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential for the complete characterization of 5-(2-Oxopropyl)-1H-tetrazole.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of purified 5-(2-Oxopropyl)-1H-tetrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum of 5-(2-Oxopropyl)-1H-tetrazole is expected to show three distinct signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.0 - 17.5Broad Singlet1HN-H (Tetrazole)
~3.5 - 3.7Singlet2H-CH₂-
~2.1 - 2.3Singlet3H-CH₃

Causality of ¹H NMR Chemical Shifts and Multiplicities:

  • N-H Proton (δ ~16.0 - 17.5 ppm): The proton attached to the nitrogen of the tetrazole ring is highly deshielded due to the electronegativity of the surrounding nitrogen atoms and the aromatic character of the ring. Its chemical shift is also highly dependent on the solvent and concentration due to hydrogen bonding, and it typically appears as a broad singlet.[3]

  • Methylene Protons (-CH₂-) (δ ~3.5 - 3.7 ppm): These protons are adjacent to both the electron-withdrawing tetrazole ring and the carbonyl group, leading to a significant downfield shift compared to a typical alkyl CH₂ group. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃) (δ ~2.1 - 2.3 ppm): These protons are alpha to the carbonyl group, which causes them to be deshielded and appear in the characteristic region for methyl ketones.[1] They will also be a singlet due to the absence of adjacent protons.

¹³C NMR Spectral Interpretation:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~205 - 207C=O (Ketone)
~155 - 156C5 (Tetrazole)
~40 - 45-CH₂-
~29 - 32-CH₃

Causality of ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (C=O) (δ ~205 - 207 ppm): The carbon atom of the carbonyl group is highly deshielded due to the strong electronegativity of the oxygen atom and the double bond character, resulting in a chemical shift in the far downfield region of the spectrum, which is characteristic of ketones.[4][5]

  • Tetrazole Ring Carbon (C5) (δ ~155 - 156 ppm): The carbon atom within the tetrazole ring is also significantly deshielded due to the attachment of four electronegative nitrogen atoms and its participation in the aromatic system.[2]

  • Methylene Carbon (-CH₂-) (δ ~40 - 45 ppm): This carbon is deshielded by the adjacent tetrazole ring and carbonyl group.

  • Methyl Carbon (-CH₃) (δ ~29 - 32 ppm): This carbon is alpha to the carbonyl group, resulting in a downfield shift compared to a simple alkane methyl group.

Visualization of Key Structural Features

To visually represent the relationships between the different parts of the molecule and the expected NMR data, a molecular structure diagram with labeled atoms is provided below.

Figure 1: Molecular structure of 5-(2-Oxopropyl)-1H-tetrazole.

G cluster_nmr ¹H NMR Assignments cluster_structure Molecular Fragments NH N-H (~16.0-17.5 ppm) Broad Singlet CH2 -CH₂- (~3.5-3.7 ppm) Singlet CH3 -CH₃ (~2.1-2.3 ppm) Singlet Tetrazole Tetrazole Ring Tetrazole->NH corresponds to Methylene Methylene Bridge Methylene->CH2 corresponds to Methyl Methyl Group Methyl->CH3 corresponds to

Figure 2: Correlation of ¹H NMR signals with molecular fragments.

Conclusion: A Robust Framework for Characterization

This technical guide has provided a comprehensive overview of the characterization of 5-(2-Oxopropyl)-1H-tetrazole using NMR and IR spectroscopy. By understanding the underlying principles of these analytical techniques and the influence of the molecule's unique structural features, researchers and drug development professionals can confidently synthesize and verify the identity and purity of this important heterocyclic compound. The detailed experimental protocols and in-depth spectral interpretations presented herein serve as a self-validating system for the reliable characterization of 5-(2-Oxopropyl)-1H-tetrazole, paving the way for its successful application in various scientific endeavors.

References

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). RSC. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Katritzky, A. R., et al. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6468-6476.
  • Noroozi Pesyan, N., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Current Chemistry Letters, 3(4), 183-194.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 217-229.
  • Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-3), 183-197.

Sources

Exploratory

A Technical Guide to Quantum Chemical Calculations for 5-(2-Oxopropyl)-1H-tetrazole: From First Principles to Molecular Insights

Abstract The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, offering enhanced metabolic stability and lipophilicity.[1][2][3] 5-(2-Oxopropyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group, offering enhanced metabolic stability and lipophilicity.[1][2][3] 5-(2-Oxopropyl)-1H-tetrazole, a representative of this class, presents a compelling subject for computational investigation. This guide provides an in-depth, technically-focused protocol for conducting quantum chemical calculations on this molecule. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational model. The focus is on leveraging Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties, providing invaluable data for researchers in drug discovery and materials science.

Foundational Strategy: Why Computational Chemistry?

Before embarking on any experimental synthesis or assay, in silico analysis provides a predictive framework to understand a molecule's intrinsic properties. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, allow us to model energies, molecular structures, and vibrational frequencies with high accuracy.[4] For a molecule like 5-(2-Oxopropyl)-1H-tetrazole, this approach enables us to:

  • Determine the most stable 3D conformation: Understanding the molecule's preferred shape is critical for predicting its interaction with biological targets.

  • Probe electronic structure: Identifying regions of high or low electron density reveals sites susceptible to metabolic attack or key for intermolecular interactions.

  • Predict reactivity: By analyzing molecular orbitals, we can forecast how the molecule will behave in a chemical or biological environment.[5][6]

This predictive power accelerates the research and development cycle by prioritizing candidates with desirable properties and providing a deeper understanding of their behavior at the atomic level.

The Methodological Core: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. These choices are not arbitrary; they represent a well-considered balance between computational cost and desired accuracy.

Theoretical Framework: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[7] It offers a pragmatic and effective compromise, providing accuracy comparable to more computationally expensive methods but at a fraction of the cost. The core principle of DFT is that a molecule's energy and other properties can be determined from its electron density, a more manageable quantity than the full many-electron wavefunction.[7]

Justification of Functional and Basis Set
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This is a highly validated and widely used functional for organic chemistry.[6][8] As a "hybrid" functional, it incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling the electronic structure of molecules with heteroatoms like the tetrazole ring.

  • Basis Set - 6-311++G(d,p): The basis set is a set of mathematical functions used to construct the molecular orbitals. A robust basis set is essential for accurate results. Our choice, 6-311++G(d,p), is explained as follows:

    • 6-311G: This is a "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions. This provides significant flexibility for describing the electron distribution.

    • ++G: The double plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are large and spread out, making them critical for accurately describing lone pairs, anions, and non-covalent interactions where electron density is far from the nuclei.[8][9][10] This is particularly important for the nitrogen-rich tetrazole ring.

    • (d,p): This notation signifies the addition of polarization functions—d-type functions on heavy atoms and p-type functions on hydrogens. These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding.[9][10]

This combination of B3LYP/6-311++G(d,p) provides a high level of theory suitable for generating reliable geometric and electronic data for 5-(2-Oxopropyl)-1H-tetrazole.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the procedure using the Gaussian software suite, a standard in the field of computational chemistry.[11][12]

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Using a graphical interface like GaussView, build the 3D structure of 5-(2-Oxopropyl)-1H-tetrazole. Ensure correct atom types, bonds, and initial hybridization.

  • Initial Cleaning: Perform a preliminary, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to quickly obtain a reasonable starting structure. This prevents the high-level DFT calculation from starting from a pathologically bad geometry.

Step 2: Geometry Optimization
  • Set Up Calculation: In the Gaussian interface, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt.

    • #p: Prints additional output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

  • Specify Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet state).

  • Submit and Monitor: Submit the calculation. The process is iterative, with the software calculating forces on the atoms at each step and moving them to minimize the overall energy. Convergence is reached when these forces and the energy change between steps fall below a predefined threshold.

Step 3: Vibrational Frequency Analysis
  • Use Optimized Geometry: Start a new calculation using the final, optimized geometry from the previous step. It is critical to use the exact same level of theory.

  • Set Up Calculation: Specify the keywords: #p B3LYP/6-311++G(d,p) Freq.

    • Freq: This keyword requests a frequency calculation.

  • Submit and Analyze: Upon completion, check the output file.

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

    • Thermochemical Data: The output provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

The diagram below illustrates this self-validating workflow.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_freq Step 3: Validation & Analysis Build Build 3D Structure (GaussView) Opt Geometry Optimization # Opt B3LYP/6-311++G(d,p) Build->Opt Input Structure Freq Frequency Calculation # Freq B3LYP/6-311++G(d,p) Opt->Freq Optimized Geometry Analysis Analyze Output: - No Imaginary Frequencies? - Thermochemistry Freq->Analysis Vibrational Modes G cluster_props Calculated Properties cluster_behavior Predicted Chemical Behavior HOMO HOMO/LUMO Energy Gap Reactivity Chemical Reactivity HOMO->Reactivity Small gap suggests higher reactivity Stability Kinetic Stability HOMO->Stability Large gap suggests higher stability MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions Identifies H-bond donors/acceptors Binding Receptor Binding Sites MEP->Binding NBO NBO Charges NBO->Reactivity Identifies nucleophilic/ electrophilic centers Geom Optimized Geometry Geom->Binding Defines steric shape (Pharmacophore)

Caption: Interrelation of calculated properties and chemical insights.

Conclusion

This guide has detailed a robust, first-principles approach to the computational analysis of 5-(2-Oxopropyl)-1H-tetrazole. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict the molecule's geometry and electronic properties. The subsequent analysis of the HOMO-LUMO gap, MEP surface, and NBO charges provides a comprehensive picture of the molecule's stability, reactivity, and potential for intermolecular interactions. These computational insights are not merely academic; they provide actionable intelligence that can guide synthesis, inform structure-activity relationship studies, and ultimately accelerate the development of new therapeutic agents and advanced materials.

References

  • Gaussian (software) - Wikipedia . Wikipedia. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry . RITME. [Link]

  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives . Nature. [Link]

  • Gaussian Software Free Download & System Requirements 2026 . AiMohtasib. [Link]

  • About Gaussian 16 . Gaussian, Inc. [Link]

  • Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles . ACS Publications. [Link]

  • Application of Natural Bond Orbital Analysis to Delocalization and Aromaticity in C-Substituted Tetrazoles . ACS Publications. [Link]

  • Illustrates the Molecular Electrostatic Potential (MEP) of the tetrazole derivatives (5 a–e) . ResearchGate. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry . Agile Molecule. [Link]

  • Synthesis, structural and computational studies of new tetrazole derivatives . ResearchGate. [Link]

  • Synthesis, HOMO-LUMO Analysis and Antioxidant Activity of Novel Tetrazole Hybrids . Research Square. [Link]

  • Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems . Semantic Scholar. [Link]

  • Natural Bond Orbital (NBO) Study of (5H-tetrazol-1-yl)(triphenylphosphine)gold [Au(tetz)(PPh3)] . Semantic Scholar. [Link]

  • Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations . MDPI. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis . MDPI. [Link]

  • Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione . ResearchGate. [Link]

  • The optimized geometry and NBO charges (e as unit) of 1amino-tetrazolo-[4,5-b]tetrazole . ResearchGate. [Link]

  • The HOMO and LUMO orbitals of 1-amino-tetrazolo-[4,5- b ] tetrazole . ResearchGate. [Link]

  • Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations . DergiPark. [Link]

  • Application of natural bond orbital analysis to delocalization and aromaticity in C-substituted tetrazoles . PubMed. [Link]

  • Quantum-Chemical Design of Tetrazolo[1,5-b]t[4][11][13]etrazine Based Nitrogen-rich Energetic Materials . ResearchGate. [Link]

  • DFT study of nitrogenated heterocycles of six and seven links . Bulgarian Chemical Communications. [Link]

  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes . ChemRxiv. [Link]

  • Computed electrostatic potential on the 0.001 au molecular surface of... . ResearchGate. [Link]

  • The FMO orbitals and the HOMO‐LUMO energy gap were analyzed in compounds 5 a–e . ResearchGate. [Link]

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  • A Click Chemistry Approach to Tetrazoles: Recent Advances . IntechOpen. [Link]

  • Combination of Energetic Tetrazole and Triazole: Promising Materials with Exceptional Stability and Low Mechanical Sensitivity as Propellants and Gas Generators . ACS Publications. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . MDPI. [Link]

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Foundational

5-(2-Oxopropyl)-1H-tetrazole in Modern Drug Discovery: A Technical Guide to Bioisosteric Replacement and Scaffold Hopping

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a cornerstone of rational drug design. Carboxylic acids are ubiquitous in pharmacophores, offering critical hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a cornerstone of rational drug design. Carboxylic acids are ubiquitous in pharmacophores, offering critical hydrogen-bonding and electrostatic interactions with target proteins. However, their susceptibility to Phase II metabolism (glucuronidation) and limited membrane permeability often result in suboptimal bioavailability.

5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1), a bifunctional building block with the molecular formula C₄H₆N₄O[1], has emerged as a highly versatile reagent to overcome these limitations. By combining a metabolically stable tetrazole ring—a classic carboxylic acid bioisostere—with a reactive 2-oxopropyl (ketone) linker, this compound enables researchers to rapidly synthesize complex, multi-target-directed ligands (MTDLs) and optimize lead compounds[2]. This whitepaper explores the mechanistic rationale, synthetic applications, and validated protocols for leveraging 5-(2-Oxopropyl)-1H-tetrazole in advanced medicinal chemistry.

Structural and Physicochemical Profiling

To understand the utility of 5-(2-Oxopropyl)-1H-tetrazole, one must analyze the causality behind its structural components:

  • The 1H-Tetrazole Core: The tetrazole ring possesses a pKa (~4.5–4.9) nearly identical to that of a typical aliphatic carboxylic acid (~4.5). At physiological pH (7.4), it exists predominantly as an anion, mimicking the electrostatic interactions of a carboxylate group within a protein binding pocket. However, the delocalization of the negative charge across the four nitrogen atoms significantly increases its lipophilicity and distributes the hydration shell, enhancing passive membrane permeability. Furthermore, the tetrazole ring is sterically bulkier and electronically distinct, making it highly resistant to UDP-glucuronosyltransferases (UGTs)[3].

  • The 2-Oxopropyl Linker: The inclusion of an alpha-methylene ketone provides a highly electrophilic carbonyl carbon. This serves as a synthetic handle for late-stage functionalization, allowing the tetrazole bioisostere to be seamlessly integrated into larger molecular frameworks via condensation, reductive amination, or multicomponent reactions[4].

Quantitative Comparison: Carboxylic Acid vs. Tetrazole Bioisostere

The following table summarizes the physicochemical shifts expected when replacing a standard acetic acid moiety with a 5-(2-Oxopropyl)-1H-tetrazole derivative.

Physicochemical PropertyCarboxylic Acid (-COOH)Tetrazole Bioisostere (-CN₄H)Impact on Drug Profile
pKa (Approximate) 4.54.5 - 4.9Maintains critical salt-bridge interactions at target site.
LogD (pH 7.4) Lower (More hydrophilic)Higher (More lipophilic)Enhances BBB penetration and cellular uptake.
Metabolic Stability Low (Prone to glucuronidation)High (Resistant to UGTs)Prolongs half-life ( t1/2​ ) and reduces clearance.
Planarity / Geometry Trigonal planarPlanar aromatic ringAlters local steric bulk; requires careful SAR mapping.
H-Bonding Profile 1 Donor, 2 Acceptors1 Donor, 3 AcceptorsExpands potential interaction networks in the binding pocket.

Mechanistic Rationale: Overcoming Metabolic Liabilities

The primary driver for utilizing 5-(2-Oxopropyl)-1H-tetrazole is the circumvention of rapid metabolic clearance. Carboxylic acids are rapidly conjugated with glucuronic acid in the liver, leading to biliary or renal excretion. The tetrazole ring disrupts this pathway while maintaining the necessary pharmacodynamic interactions.

Metabolism Drug Carboxylic Acid Pharmacophore Gluc Phase II Metabolism (Glucuronidation) Drug->Gluc UGT Enzymes Excretion Rapid Excretion (Poor PK Profile) Gluc->Excretion TetDrug Tetrazole Bioisostere Analog Stable Metabolic Stability (Steric Shielding) TetDrug->Stable Bioisosteric Shift Efficacy Prolonged Half-life & Target Engagement Stable->Efficacy

Metabolic pathway comparison: Carboxylic acid vs. Tetrazole bioisostere.

Core Research Applications & Methodologies

Application A: Synthesis of Multi-Target Antimicrobial and Enzymatic Inhibitors

Recent studies have demonstrated the efficacy of tetrazole-linked moieties in the development of DNA gyrase inhibitors and cytosolic phospholipase A2α (cPLA2α) inhibitors[2][3]. The 2-oxopropyl group acts as a flexible hinge, allowing the tetrazole to adopt optimal binding conformations. Furthermore, the ketone can be cyclized to form triazolo-pyrimidine or thiazole scaffolds, which are known to potentiate antimicrobial activity against E. coli and MRSA[2][4].

Synthesis Start 5-(2-Oxopropyl)- 1H-tetrazole Reagents NH2OH + Pyridine (Ethanol, 80°C) Start->Reagents Condensation Schiff Base Formation Reagents->Condensation Product Oxime Derivative (Target Ligand) Condensation->Product Validation LC-MS & NMR Validation Product->Validation

Workflow for ketone-directed condensation of 5-(2-Oxopropyl)-1H-tetrazole.

Protocol 1: Synthesis of Tetrazole-Oxime Derivatives via Ketone Condensation

This protocol details the conversion of the 2-oxopropyl ketone into an oxime ether, a common strategy for rigidifying the linker and introducing additional hydrogen-bond acceptors.

Self-Validating System: This protocol utilizes in-process LC-MS tracking and post-reaction IR/NMR validation to ensure the electrophilic ketone has been fully consumed, preventing false positives in subsequent biological assays.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 5-(2-Oxopropyl)-1H-tetrazole in 10 mL of anhydrous absolute ethanol.

  • Reagent Addition: Add 1.2 mmol of the desired O-substituted hydroxylamine hydrochloride (e.g., O-benzylhydroxylamine HCl).

  • Catalysis & Buffering: Introduce 1.5 mmol of anhydrous pyridine. Causality: Pyridine acts dually as a base to liberate the free hydroxylamine nucleophile and as a mild acid catalyst (via pyridinium ion) to activate the ketone carbonyl for nucleophilic attack.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting ketone disappears and the [M+H]+ of the oxime product plateaus.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and 1M aqueous HCl (15 mL) to protonate and remove residual pyridine. Wash the organic layer with brine (15 mL) and dry over anhydrous Na2​SO4​ .

  • Purification & Final Validation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate the structure via IR spectroscopy (confirming the disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and the appearance of the C=N stretch at ~1630 cm⁻¹) and ¹H-NMR (observing the shift of the alpha-methylene protons)[2].

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To empirically validate the bioisosteric advantage of the synthesized tetrazole derivative over its carboxylic acid counterpart, a Phase I/II metabolic stability assay must be conducted.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Suspend Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the tetrazole test compound (and the carboxylic acid control in a separate vial) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for Phase I CYP450 metabolism) and 2 mM UDPGA (for Phase II glucuronidation).

  • Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching (Self-Validation): Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point, while the internal standard normalizes any volumetric errors during extraction.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by plotting the natural log of the remaining parent compound against time.

Conclusion

5-(2-Oxopropyl)-1H-tetrazole represents a highly strategic node in medicinal chemistry. By providing a pre-assembled, metabolically robust bioisostere attached to a synthetically malleable ketone handle, it drastically reduces the synthetic burden required to optimize lead compounds. Whether utilized for generating target-diverse scaffolds like triazolo-pyrimidines or for simple bioisosteric replacement to evade Phase II clearance, this compound is an indispensable tool for modern drug development[2][3][4].

References

  • National Library of Medicine (PMC). "Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties". Bioorganic Chemistry. Available at: [Link]

  • Taylor & Francis. "1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties". ACS Omega. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Zinc-Catalyzed Synthesis of 5-(2-Oxopropyl)-1H-tetrazole in Aqueous Media

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly detailed, mechanistically grounded, and self-validating protocol for the green synthesis of 5-(2-oxopro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly detailed, mechanistically grounded, and self-validating protocol for the green synthesis of 5-(2-oxopropyl)-1H-tetrazole utilizing a zinc-catalyzed [3+2] cycloaddition in water.

Introduction & Scientific Rationale

Tetrazoles are highly prized in medicinal chemistry as metabolically stable, lipophilic bioisosteres for carboxylic acids[1]. The synthesis of 5-(2-oxopropyl)-1H-tetrazole (CAS: 13616-38-1) specifically provides a versatile bifunctional scaffold: a tetrazole for target binding and a ketone moiety for further derivatization (e.g., reductive amination or hydrazone formation)[2].

Historically, the synthesis of 5-substituted 1H-tetrazoles from nitriles required highly toxic, explosive, and volatile hydrazoic acid (HN₃) or expensive organotin azides under harsh, anhydrous conditions. The paradigm shifted significantly when Demko and Sharpless demonstrated that the reaction of sodium azide with nitriles proceeds safely and efficiently in water , provided a Zinc(II) catalyst is employed[3][4].

This application note details the synthesis of 5-(2-oxopropyl)-1H-tetrazole from 3-oxobutanenitrile (cyanoacetone), emphasizing the mechanistic causality, safety protocols, and self-validating quality control steps necessary for high-yield recovery.

Mechanistic Insights: The Role of Zinc and Water

The success of this protocol hinges on the synergistic relationship between the aqueous solvent and the Lewis acidic zinc catalyst.

  • Why Water? Water safely dissipates the exothermic heat of the reaction and completely dissolves the sodium azide. More importantly, the high dielectric constant of water stabilizes the highly polarized transition state of the cycloaddition[5].

  • Why Zinc(II)? Density Functional Theory (DFT) calculations reveal that the uncatalyzed [3+2] cycloaddition between an azide and a nitrile has an prohibitively high activation energy barrier. Zinc(II) acts as a water-tolerant Lewis acid. By coordinating directly to the nitrogen of the nitrile group, Zn(II) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, reducing the activation barrier by 5–6 kcal/mol and accelerating the reaction by 3 to 4 orders of magnitude[5].

Mechanism Nitrile 3-Oxobutanenitrile (Cyanoacetone) Complex Zn-Nitrile Coordination (Lowered Activation Energy) Nitrile->Complex Zn Zn(II) Salt (e.g., ZnBr2) Zn->Complex Lewis Acid Activation Cyclo [3+2] Cycloaddition Transition State Complex->Cyclo Azide Azide Anion (N3-) from NaN3 Azide->Cyclo Nucleophilic Attack Tetrazolate Zinc Tetrazolate Intermediate Cyclo->Tetrazolate Ring Closure Product 5-(2-Oxopropyl)-1H-tetrazole Tetrazolate->Product Protonation & Demetalation Acid Aqueous Acid Workup (HCl, pH ~2) Acid->Product

Figure 1: Mechanistic pathway of the Zn(II)-catalyzed [3+2] cycloaddition.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Notes
3-Oxobutanenitrile 83.091.0 eq8.31 g (100 mmol)Starting MaterialIrritant; handle in fume hood.
Sodium Azide (NaN₃) 65.011.1 eq7.15 g (110 mmol)NucleophileHighly toxic. Do not mix with heavy metals (Pb, Cu) or strong acids prior to reaction.
Zinc Bromide (ZnBr₂) 225.201.0 eq22.52 g (100 mmol)CatalystHygroscopic; store in desiccator.
Deionized Water 18.02N/A400 mLSolventEnsures full dissolution of NaN₃.
Hydrochloric Acid 36.46Excess~150 mL (3N)Workup ReagentRequired to break the Zn-complex.
Ethyl Acetate 88.11N/A3 × 200 mLExtraction SolventOptimal partition coefficient.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Reaction Assembly
  • In a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 400 mL of deionized water.

  • Sequentially add 22.52 g of ZnBr₂, 7.15 g of NaN₃, and 8.31 g of 3-oxobutanenitrile.

  • Causality: The order of addition prevents localized high concentrations of uncoordinated azide. ZnBr₂ dissolves exothermically; ensure the solution is homogeneous before adding the nitrile.

Step 2: Reflux and Cycloaddition
  • Attach a reflux condenser and heat the mixture in an oil bath set to 100 °C.

  • Maintain vigorous stirring for 24 hours.

  • Self-Validation (TLC): After 20 hours, withdraw a 50 µL aliquot. Extract with 200 µL of ethyl acetate and spot on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active nitrile spot confirms reaction completion.

Step 3: Acidification and Demetalation
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Critical Step: Slowly add 3N HCl dropwise while monitoring the pH. Continue addition until the aqueous solution reaches a pH of strictly 1.5 to 2.0.

  • Causality: During the reaction, the product forms as a highly stable, water-soluble zinc tetrazolate complex. If the pH remains above 3, the tetrazole will not fully protonate (pKa ~4.5), and it will remain trapped in the aqueous layer during extraction, devastating the yield[6].

Step 4: Extraction and Isolation
  • Transfer the acidified mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 × 200 mL).

  • Causality: The ketone moiety of 5-(2-oxopropyl)-1H-tetrazole makes it moderately polar. Multiple extractions with a polar aprotic solvent like ethyl acetate are required to pull the product from the aqueous phase.

  • Wash the combined organic layers with 100 mL of saturated brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.

Workflow Step1 Reaction Assembly Cyanoacetone + NaN3 + ZnBr2 in H2O Step2 Reflux Stir at 100°C for 24h Step1->Step2 Heating Step3 Acidification Add 3N HCl to pH ~2 Step2->Step3 Cool to RT Step4 Extraction Extract with Ethyl Acetate Step3->Step4 Protonation Step5 Washing & Drying Brine wash, dry over MgSO4 Step4->Step5 Organic Phase Step6 Concentration Yield 5-(2-Oxopropyl)-1H-tetrazole Step5->Step6 Evaporation

Figure 2: Step-by-step experimental workflow for tetrazole synthesis.

Quantitative Data & Optimization

The choice of catalyst and solvent profoundly impacts the yield. Table 1 summarizes the optimization data validating the chosen protocol.

Table 1: Optimization of Reaction Conditions for Tetrazole Synthesis

Catalyst (1.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneWater10024< 5High activation barrier prevents spontaneous reaction.
ZnBr₂ Water 100 24 88 Optimal conditions; clean conversion, easy workup.
ZnCl₂Water1002485Viable alternative, slightly lower isolated yield.
Zn(OTf)₂Water1001292Faster kinetics due to higher Lewis acidity, but higher cost.
ZnBr₂Toluene11024< 10Poor solubility of NaN₃ in non-polar media halts the reaction.

Troubleshooting & Safety Directives

  • Low Yields Post-Extraction: The most common failure point is insufficient acidification. If the pH of the aqueous layer is > 3, the zinc-tetrazolate complex remains intact. Re-acidify the aqueous layer to pH 1.5 and re-extract.

  • Azide Safety: Never allow sodium azide to come into contact with copper, lead, or brass fittings (e.g., in rotary evaporators or sink drains), as this generates highly friction-sensitive heavy metal azides. Unreacted azide in the aqueous waste should be quenched with sodium nitrite (NaNO₂) and sulfuric acid in a fume hood prior to disposal.

  • Product Purity: If the final product contains unreacted cyanoacetone, it can be purified by dissolving the crude mixture in 1M NaOH (which selectively pulls the acidic tetrazole into the aqueous phase), washing with diethyl ether to remove the nitrile, and then re-acidifying the aqueous phase with HCl to precipitate/extract the pure tetrazole.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Available at:[Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983-9987. Available at:[Link]

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Application

Application Note &amp; Protocol: Ugi Four-Component Reaction for the Synthesis of 5-(2-Oxopropyl)-1H-tetrazole Derivatives

Abstract The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.[1][2] This application note details a robust protocol for the synthesis of 1,5-disubstituted 5-(2-Oxopropyl)-1H-tetrazole derivatives. This is achieved through a specialized variation of the Ugi reaction, often termed the Ugi-azide reaction, where the typical carboxylic acid component is replaced by hydrazoic acid (HN₃), generated in situ from an azide source.[3][4] By employing levulinic acid as the bifunctional keto-acid component, this protocol provides a convergent and efficient pathway to novel tetrazole structures bearing a functionalized side chain, a motif of significant interest in medicinal chemistry and drug discovery.[5][6]

Introduction and Scientific Rationale

The tetrazole ring is a key structural motif in medicinal chemistry, frequently serving as a non-classical bioisostere for carboxylic acids and cis-amide bonds.[3][5] This substitution can enhance metabolic stability, lipophilicity, and cell permeability, making tetrazole-containing compounds valuable in drug design.[5] The Ugi-4CR is an exceptionally powerful tool for generating molecular diversity due to its operational simplicity, high atom economy, and the vast number of commercially available starting materials.[7][8]

The protocol herein leverages a specific Ugi-azide variant. Instead of a simple aldehyde, a keto-acid (levulinic acid) is used, which serves a dual role. The ketone moiety acts as the "oxo-component" for the initial condensation with an amine, while the carboxylic acid portion ultimately becomes the 2-oxopropyl side chain at the 5-position of the newly formed tetrazole ring. This intramolecular variation showcases the versatility of the Ugi reaction in constructing complex heterocyclic systems in a single, efficient step.[6]

Reaction Mechanism

The Ugi-azide reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles proceeds through a well-established cascade of reversible and irreversible steps.[3][9]

  • Imine/Iminium Formation: The reaction initiates with the condensation of a primary amine (1 ) and the ketone moiety of levulinic acid (2 ) to form a Schiff base, or imine (3 ). In the presence of an acid (often generated from the azide source), this imine is protonated to form a reactive iminium ion (4 ).

  • α-Addition of Isocyanide: The nucleophilic isocyanide (5 ) undergoes an α-addition to the electrophilic iminium ion, forming a nitrilium ion intermediate (6 ).

  • Azide Trapping: The nitrilium ion is then rapidly trapped by the azide anion (N₃⁻), which is present in the reaction mixture, to form an imidoyl azide intermediate (7 ).

  • Intramolecular Cyclization: This intermediate undergoes an irreversible 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted tetrazole ring, yielding the final product (8 ).[9] The Mumm rearrangement typical of the classic Ugi reaction is replaced by this cyclization step, which drives the entire reaction sequence to completion.[7]

Ugi_Azide_Mechanism Ugi-Azide Reaction Mechanism for Tetrazole Synthesis Amine R¹-NH₂ (Amine, 1) Imine Imine (3) Amine->Imine -H₂O KetoAcid Levulinic Acid (2) KetoAcid->Imine Isocyanide R²-NC (Isocyanide, 5) Nitrilium Nitrilium Ion (6) Isocyanide->Nitrilium α-addition Azide HN₃ (Azide Source) ImidoylAzide Imidoyl Azide (7) Azide->ImidoylAzide trapping Iminium Iminium Ion (4) Imine->Iminium + H⁺ Iminium->Nitrilium Nitrilium->ImidoylAzide Tetrazole 5-(2-Oxopropyl)-1H-tetrazole Derivative (8) ImidoylAzide->Tetrazole 1,5-Dipolar Electrocyclization

Caption: The Ugi-Azide reaction cascade for tetrazole synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of a representative 5-(2-Oxopropyl)-1H-tetrazole derivative. Researchers are encouraged to adapt and optimize this protocol for their specific substrates.

Reagents and Materials
ReagentCAS NumberMol. Weight ( g/mol )Quantity (mmol)Equiv.Notes
Levulinic Acid123-76-2116.121.01.0Bifunctional keto-acid.
Benzylamine100-46-9107.151.01.0Representative amine.
tert-Butyl isocyanide7188-38-783.131.01.0Representative isocyanide.
Sodium Azide (NaN₃)26628-22-865.011.21.2EXTREMELY TOXIC .
Acetic Acid64-19-760.051.21.2To generate HN₃ in situ.
Methanol (MeOH)67-56-132.04--Anhydrous, as solvent.
Equipment
  • 50 mL round-bottom flask or screw-cap vial

  • Magnetic stirrer and stir bar

  • Fume hood

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Safety Precautions
  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10] It can also form highly explosive heavy metal azides.[10] NEVER use metal spatulas to handle solid sodium azide.[11] Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid gas (HN₃).[10] All manipulations must be performed in a certified chemical fume hood.

  • Isocyanides: Isocyanides are volatile, toxic, and have a highly unpleasant odor. Handle exclusively in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add levulinic acid (1.0 mmol, 116 mg) and benzylamine (1.0 mmol, 107 mg).

  • Solvent Addition: Add anhydrous methanol (10 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Polar protic solvents like methanol are preferred as they effectively dissolve the reactants and stabilize polar intermediates.[12][13]

  • Azide Addition: In the fume hood, carefully add sodium azide (1.2 mmol, 78 mg) to the stirring solution, followed by the addition of acetic acid (1.2 mmol, 69 µL). This in situ generation of hydrazoic acid is a common and safer alternative to using stock solutions of HN₃.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise to the reaction mixture. The reaction is often exothermic.[7]

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if necessary.

    • Carefully quench any residual azide by adding a saturated aqueous solution of sodium nitrite followed by acidification with dilute HCl until the solution is acidic (test with pH paper). This should be done in the fume hood as toxic gases may evolve.

    • Remove the methanol under reduced pressure using a rotary evaporator.[3]

    • Dilute the residue with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-Oxopropyl)-1H-tetrazole derivative.[5][14]

Experimental_Workflow General Experimental Workflow start Reagent Preparation (Levulinic Acid, Amine) step1 Imine Formation (Stir in MeOH, 30 min) start->step1 step2 Azide Source Addition (NaN₃ + Acetic Acid) step1->step2 step3 Isocyanide Addition (Dropwise) step2->step3 step4 Reaction (Stir at RT, 24-48h) step3->step4 step5 Monitoring (TLC) step4->step5 step5->step4 Incomplete step6 Work-up (Quench, Extract, Dry) step5->step6 Complete step7 Purification (Column Chromatography) step6->step7 end Pure Product (Characterization) step7->end

Caption: A streamlined workflow for the synthesis and purification.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Expect characteristic peaks for the protons and carbons of the tetrazole ring, the 2-oxopropyl side chain, and the substituents from the amine and isocyanide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic stretches for the C=O (ketone) and N=N/C=N bonds within the tetrazole ring.

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider increasing the concentration of reactants, as Ugi reactions often perform better at higher concentrations (0.5 M to 2.0 M).[7] Ensure all reagents are pure and the solvent is anhydrous.

  • Side Reactions: The formation of constitutional isomers, or "atypical Ugi" products, has been reported under certain conditions, although it is less common with this specific substrate class.[15] Careful characterization is crucial.

  • Purification Issues: If the product is difficult to purify, alternative work-up procedures or different chromatography conditions (e.g., different solvent systems or reverse-phase chromatography) may be necessary.

Conclusion

The Ugi-azide four-component reaction using levulinic acid provides a highly efficient and modular route for the synthesis of novel 5-(2-Oxopropyl)-1H-tetrazole derivatives. This one-pot protocol is distinguished by its operational simplicity and tolerance of a wide range of functional groups on the amine and isocyanide components, making it an invaluable tool for generating compound libraries for drug discovery and chemical biology.[1][3]

References

  • Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. SciELO. Available from: [Link]

  • Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR. ResearchGate. Available from: [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available from: [Link]

  • Ammonium Chloride Promoted Ugi Four-Component, Five-Center Reaction of α-Substituted α-Isocyano Acetic Acid: A Strong Solvent Effect. ACS Publications. Available from: [Link]

  • 'Atypical Ugi' tetrazoles. Royal Society of Chemistry. Available from: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. Available from: [Link]

  • Ugi reaction. Wikipedia. Available from: [Link]

  • Solvent influence on the model Ugi reaction. ResearchGate. Available from: [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Mettler-Toledo. Available from: [Link]

  • Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison EHS. Available from: [Link]

  • Laboratory Chemical Safety Summary: Sodium Azide. PubChem. Available from: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Royal Society of Chemistry. Available from: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. University of Vienna. Available from: [Link]

  • Sodium Azide. Yale Environmental Health & Safety. Available from: [Link]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. Available from: [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. ACS Publications. Available from: [Link]

  • The Ugi Reaction: History, Mechanism, and Impact on Modern medicine Discovery. YouTube. Available from: [Link]

  • Ugi reaction product and scaffold formation on solid-support. ResearchGate. Available from: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Available from: [Link]

  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI. Available from: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available from: [Link]

  • The use of the Ugi four-component condensation. ResearchGate. Available from: [Link]

  • New Artificial Macrocycles accessed by Ugi four-component reaction (U-4CR). Chemistry & Biology Interface. Available from: [Link]

  • Two-Step Macrocycle Synthesis by Classical Ugi Reaction. PMC. Available from: [Link]

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Method

Application Note: 5-(2-Oxopropyl)-1H-tetrazole in Advanced Coordination Chemistry and MOF Design

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and energetic coordination compounds relies heavily on the selection of versatile, multidentate ligands. 5-(2-Oxopropyl)-1H-tetrazole (also known i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and energetic coordination compounds relies heavily on the selection of versatile, multidentate ligands. 5-(2-Oxopropyl)-1H-tetrazole (also known in literature as 5-acetonyltetrazole or 5-OPT) represents a highly privileged, bifunctional scaffold. By combining the robust, multi-nitrogen bridging capacity of a tetrazole ring with the flexible, oxygen-donating ability of a 2-oxopropyl (acetonyl) group, 5-OPT offers unparalleled architectural control in coordination chemistry.

This application note provides an authoritative guide to the mechanistic behavior, coordination modes, and validated synthetic protocols for deploying 5-OPT in the development of discrete transition metal complexes and 3D coordination polymers.

Physicochemical Profiling & Mechanistic Insights

Bifunctionality and Chelation Thermodynamics

The structural brilliance of 5-OPT lies in its dual-donor system. The tetrazole ring is highly acidic (pKa 4.5) and readily deprotonates to form a tetrazolate anion, which can bridge up to four metal centers via its nitrogen atoms . Concurrently, the ketone moiety provides a hard oxygen donor.

When coordinating to a single metal center via the N1 atom of the tetrazole and the oxygen atom of the ketone, 5-OPT forms a thermodynamically stable 6-membered chelate ring (Metal–N1–C5–CH2–C(=O)–O). This specific geometry minimizes steric strain while maximizing orbital overlap with transition metals like Cu(II), Co(II), and Zn(II).

Keto-Enol Tautomerization in Metal Fields

A critical mechanistic feature of 5-OPT is its capacity for metal-assisted keto-enol tautomerization. The methylene (-CH 2​ -) protons are flanked by two electron-withdrawing groups (the tetrazole ring and the carbonyl group), rendering them highly acidic. In the presence of strong Lewis acidic metal ions and basic conditions, the ketone can enolize. Subsequent deprotonation yields a dianionic ligand ( L2− ), which fundamentally alters the topology of the resulting MOF, driving the formation of dense, highly connected 3D networks rather than lower-dimensional chains.

G A 5-(2-Oxopropyl)-1H-tetrazole (Keto Form) B Metal Ion Addition (Lewis Acid) A->B Coordination C Enolization & Deprotonation (Enolate Form) A->C Tautomerism B->C Stabilizes D N,O-Chelation (Discrete Complex) C->D Low Temp E Multi-N Bridging + O-Coordination (MOF Structure) C->E Solvothermal

Fig 1: Keto-enol tautomerization and coordination logic of 5-(2-Oxopropyl)-1H-tetrazole.

Validated Experimental Protocols

The synthesis of 5-acetonyltetrazole derivatives was first extensively described in the context of isoxazole conversions . Historically, the compound has also been evaluated for its energetic properties, possessing a heat of combustion suitable for advanced propellants. Below are two self-validating protocols for utilizing synthesized 5-OPT in modern coordination chemistry.

Protocol A: Synthesis of a 1D Energetic Coordination Polymer [Cu(5-OPT) 2​ ] n​

Objective: To synthesize a high-density, energetic 1D coordination polymer using the keto-form of 5-OPT. Causality of Design: Cu(II) is selected due to its strong Jahn-Teller distortion, which naturally favors the formation of elongated 1D polymeric chains with tetrazoles. A strict pH window is maintained to deprotonate the tetrazole without precipitating copper hydroxide.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol (252 mg) of 5-OPT in 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol. Note: Ethanol acts as a co-solvent to lower the dielectric constant, promoting eventual crystallization.

  • Metal Addition: Slowly add 1.0 mmol (241 mg) of Copper(II) nitrate trihydrate (Cu(NO 3​ ) 2​ ·3H 2​ O) dissolved in 5 mL of deionized water under continuous magnetic stirring at ambient temperature.

  • pH Modulation (Critical Step): Dropwise, add 0.1 M NaOH until the pH reaches exactly 5.5.

    • Validation Check: If the solution turns cloudy blue/green, pH has exceeded 6.5 and Cu(OH) 2​ is precipitating. Add dilute HNO 3​ to clarify.

  • Crystallization: Stir for 2 hours, then filter the deep blue solution. Allow the filtrate to evaporate slowly at room temperature.

  • Harvesting: After 4-7 days, harvest the dark blue block-like crystals. Wash with cold ethanol (3 × 5 mL) and dry under vacuum.

Protocol B: Solvothermal Synthesis of a 3D Zinc-MOF

Objective: To synthesize a porous 3D Metal-Organic Framework utilizing the enolized, dianionic form of 5-OPT. Causality of Design: Solvothermal conditions in N,N-Dimethylformamide (DMF) are used. At 120 °C, DMF undergoes slow thermal hydrolysis to yield dimethylamine. This acts as an in-situ slow-release base, gradually deprotonating both the tetrazole and the enol-hydroxyl group, which is essential for growing high-quality single crystals rather than amorphous kinetic products.

Step-by-Step Methodology:

  • Precursor Mixing: Combine 0.5 mmol of 5-OPT and 0.5 mmol of Zn(NO 3​ ) 2​ ·6H 2​ O in a 20 mL Teflon-lined stainless steel autoclave.

  • Solvent Addition: Add 10 mL of DMF and 2 mL of deionized water. Sonicate for 10 minutes until fully dissolved.

  • Solvothermal Reaction: Seal the autoclave and heat in a programmable oven to 120 °C at a ramp rate of 2 °C/min. Isotherm at 120 °C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strict rate of 0.1 °C/min. Causality: Rapid cooling induces thermal shock and micro-twinning in the crystals.

  • Activation: Decant the mother liquor. Wash the colorless crystals with fresh DMF (3 × 10 mL) followed by solvent exchange with volatile dichloromethane (DCM) for 3 days (replacing DCM daily). Activate under dynamic vacuum at 80 °C for 12 hours.

Workflow S1 Precursor Mixing Ligand + Metal S2 pH Modulation Deprotonation S1->S2 S3 Solvothermal 120°C, 72h S2->S3 S4 Cooling & Washing Purification S3->S4 S5 Activation Vacuum Drying S4->S5

Fig 2: Solvothermal synthesis workflow for 5-OPT based Metal-Organic Frameworks.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of these protocols, researchers must compare their analytical outputs against the established physicochemical benchmarks for 5-OPT coordination.

Table 1: FTIR Diagnostic Stretching Frequencies for Coordination Validation

Functional GroupFree Ligand (cm⁻¹)Cu-Complex (Keto) (cm⁻¹)Zn-MOF (Enolate) (cm⁻¹)Diagnostic Relevance
ν(C=O) Ketone~1715 (Strong)~1680 (Shifted)AbsentShift indicates N,O-chelation; absence confirms enolization.
ν(C=C) EnolAbsentAbsent~1610 (Medium)Confirms successful tautomerization to the enolate dianion.
ν(C=N/N=N) Tetrazole1550, 14301575, 14501580, 1460Blue-shift indicates deprotonation and metal coordination to the ring.
ν(M-N) / ν(M-O) Absent450 / 510465 / 525Direct proof of metal-ligand bond formation in the far-IR region.

Table 2: Comparative Crystallographic Coordination Modes

Metal CenterLigand FormPredominant Coordination GeometryDimensionalityPrimary Application
Cu(II) Monoanion (Keto)Distorted Octahedral (N 4​ O 2​ )1D Chains / 2D SheetsHigh-Energy Density Materials (HEDMs)
Co(II) Monoanion (Keto)Octahedral (N 4​ O 2​ )2D LayersSingle-Ion Magnets / Spintronics
Zn(II) Dianion (Enolate)Tetrahedral (N 3​ O)3D Porous MOFGas Storage / Luminescent Sensing
Zr(IV) Dianion (Enolate)Hexacoordinate (N 4​ O 2​ )3D Robust MOFCatalysis in harsh chemical environments

References

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Tetrazoles in Coordination Chemistry. Coordination Chemistry Reviews, 255(5-6), 485-546.[Link]

  • Kano, H., et al. (1964). Isoxazole—XIV: A new conversion of 3-diazoaminoisoxazoles into tetrazoles. Tetrahedron, 20(12), 2755-2761.[Link]

  • U.S. Army Research and Development Command. (1960). Encyclopedia of Explosives and Related Items, Vol. 1 (Entry: Acetonyltetrazoles and Derivatives). Picatinny Arsenal.[Link]

Application

Application Note: Protocol for the Synthesis of 5-(2-Oxopropyl)-1H-tetrazole

Executive Summary & Mechanistic Rationale 5-Substituted 1H-tetrazoles are highly valued in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, featuring prominently in drug classes such as angi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Substituted 1H-tetrazoles are highly valued in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, featuring prominently in drug classes such as angiotensin II receptor blockers (Sartans)[1]. Specifically, 5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1) is a versatile bifunctional building block. The presence of the 2-oxopropyl moiety provides a reactive ketone handle for downstream functionalization (e.g., reductive amination or hydrazone formation) while preserving the stable tetrazole pharmacophore[2].

Historically, tetrazole synthesis relied on the Hantzsch method (1901), which utilized highly volatile, toxic, and explosive hydrazoic acid[1]. Modern synthetic paradigms have shifted toward the "click chemistry" approach pioneered by Demko and Sharpless[3]. This protocol details a highly efficient, self-validating[3+2] cycloaddition of 3-oxobutanenitrile (acetoacetonitrile) and sodium azide in an aqueous medium, utilizing a zinc(II) Lewis acid catalyst[4].

The use of water as a solvent acts as an excellent heat sink, while the natural buffering of the zinc/azide system (pH ~8) strictly prevents the formation of hazardous hydrazoic acid gas[3].

Workflow N1 3-Oxobutanenitrile (Acetoacetonitrile) N5 Zinc-Nitrile-Azide Coordination Complex N1->N5 Mix & Stir N2 Sodium Azide (NaN3) N2->N5 Mix & Stir N3 ZnBr2 Catalyst (Lewis Acid) N3->N5 Mix & Stir N4 Aqueous Medium (H2O, pH ~7-8) N4->N5 Mix & Stir N6 [3+2] Cycloaddition (Reflux 100°C, 24h) N5->N6 Thermal Activation N7 Acidic Workup (3N HCl, pH 1.0) N6->N7 Tetrazolate Intermediate N8 5-(2-Oxopropyl)-1H-tetrazole (Target Product) N7->N8 Protonation & Extraction

Figure 1: Mechanistic workflow for the zinc-catalyzed [3+2] cycloaddition synthesis.

Optimization and Catalyst Selection

While the Demko-Sharpless aqueous zinc method is the gold standard for safety and scalability[4], various heterogeneous and transition-metal catalytic systems have been developed to optimize reaction times and yields for 5-substituted tetrazoles. Table 1 summarizes these quantitative parameters to aid researchers in selecting the appropriate system based on available infrastructure.

Table 1: Comparison of Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis

Catalytic SystemAzide SourceSolventTemp (°C)Time (h)Typical Yield (%)Ref
ZnBr₂ (1.0 eq) NaN₃ (1.1 eq)H₂O1002470 - 90[4]
Nano-TiCl₄·SiO₂ (1 mol%) NaN₃ (1.2 eq)DMSO1101292[2]
Nano-TiCl₄·SiO₂ (0.5 mol%) NaN₃ (1.2 eq)DMSO1101275[2]
PbCl₂ (10 mol%) NaN₃ (1.2 eq)DMF12012 - 2480 - 85[5]
CuSO₄·5H₂O (cat) NaN₃ (1.2 eq)DMSO1200.5 - 575 - 90[6]

Note: For the synthesis of 5-(2-Oxopropyl)-1H-tetrazole, the aqueous ZnBr₂ system is highly recommended to avoid the use of high-boiling toxic solvents like DMF, which can degrade into carcinogenic N-nitrosodimethylamine under certain azide conditions[1].

Step-by-Step Experimental Protocol

Scale: 20 mmol Target: 5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1)

Reagents Required
  • 3-Oxobutanenitrile (Acetoacetonitrile): 20 mmol (approx. 1.66 g)

  • Sodium Azide (NaN₃): 22 mmol (1.43 g)

  • Zinc Bromide (ZnBr₂): 20 mmol (4.50 g)

  • Deionized Water: 40 mL

  • Ethyl Acetate (EtOAc): 300 mL (for extraction)

  • 3 N Hydrochloric Acid (HCl): Approx. 30 mL

Methodology & Causality

Step 1: Reaction Assembly and pH Validation

  • To a 250 mL round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 40 mL of deionized water and 4.50 g of ZnBr₂.

  • Self-Validation Check: Measure the pH. An aqueous solution of 1 M ZnBr₂ naturally rests at ~pH 7[3].

  • Add 1.43 g of NaN₃ to the flask.

  • Self-Validation Check: Measure the pH again. The addition of sodium azide should shift the solution to a slightly alkaline state (~pH 8). Causality: Maintaining this slightly alkaline pH is the critical safety mechanism of this protocol; it strictly prevents the protonation of the azide ion, thereby eliminating the release of toxic, explosive hydrazoic acid (HN₃) gas during heating[3].

  • Add 1.66 g of 3-oxobutanenitrile to the mixture.

Step 2: Thermal Cycloaddition

  • Heat the reaction mixture to a vigorous reflux (approx. 100 °C) for 24 hours.

  • Causality: Organic nitriles exhibit poor solubility in water, resulting in a biphasic system. Vigorous mechanical stirring is absolutely essential to maximize the interfacial surface area between the aqueous zinc-azide complex and the organic nitrile, overcoming mass transfer limitations to drive the[3+2] cycloaddition[4].

Step 3: Acidic Workup and Complex Dissociation

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of ethyl acetate, followed by the slow, dropwise addition of 3 N HCl (approx. 30 mL) while stirring vigorously.

  • Self-Validation Check: Continue adding HCl until the aqueous layer reaches a strict pH of 1.0, and all suspended white solids completely dissolve into a clear biphasic mixture.

  • Causality: The cycloaddition product initially forms a highly stable, insoluble zinc tetrazolate complex. Strong acidification (pH 1) is chemically required to break the Zn–N coordination bonds, protonate the tetrazole ring at the N1/N2 position, and drive the free 5-(2-oxopropyl)-1H-tetrazole into the organic ethyl acetate phase[4].

Step 4: Isolation and Purification

  • Transfer the mixture to a separatory funnel and isolate the organic layer.

  • Extract the remaining aqueous layer with additional ethyl acetate (2 × 100 mL)[4].

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude off-white solid from an ethyl acetate/hexane gradient to yield pure 5-(2-Oxopropyl)-1H-tetrazole[2].

Critical Safety & Troubleshooting

  • Azide Handling: Sodium azide is highly toxic and poses severe explosion risks if mishandled. Never allow unreacted NaN₃ to come into contact with heavy metals (e.g., copper, lead) or halogenated solvents like dichloromethane (DCM), as this can generate highly explosive diazidomethane or heavy metal azides[1]. Always use ethyl acetate for the extraction phase[4].

  • Waste Quenching: Any aqueous waste potentially containing unreacted sodium azide must be quenched before disposal. Treat the waste with an excess of sodium nitrite (NaNO₂) followed by the slow addition of dilute acid in a well-ventilated fume hood to safely convert the azide into inert nitrogen gas.

References

  • Benchchem, "5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1", Benchchem.
  • Zamani, L. et al., "Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2", ResearchGate.
  • Demko, Z. P. & Sharpless, K. B., "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water", Organic Chemistry Portal.
  • "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles", Thieme-Connect.
  • "A novel approach for the synthesis of 5-substituted-1H-tetrazoles", SciELO.
  • Demko, Z. P. & Sharpless, K. B., "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water", ACS.org.
  • "An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide", Comptes Rendus de l'Académie des Sciences.

Sources

Method

Application Note: Investigating the Antimicrobial Properties of 5-(2-Oxopropyl)-1H-tetrazole

Introduction and Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. Tetrazoles, nitrogen-rich five-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. Tetrazoles, nitrogen-rich five-membered heterocycles, have emerged as highly privileged pharmacophores in medicinal chemistry. The tetrazole ring acts as a bioisostere for carboxylic acids, offering enhanced metabolic stability, increased lipophilicity, and improved membrane permeability while maintaining similar pKa values [1].

This application note details the experimental framework for evaluating 5-(2-Oxopropyl)-1H-tetrazole . While many bulky aryl-tetrazoles have been studied, this specific compound presents a unique, low-molecular-weight scaffold. The 2-oxopropyl moiety introduces a flexible linker and a reactive ketone group, serving as a critical hydrogen-bond acceptor. Recent structure-activity relationship (SAR) studies on tetrazole derivatives highlight that overlapping mechanisms—specifically the dual inhibition of DNA gyrase and Topoisomerase IV, alongside the induction of oxidative stress—enable these compounds to bypass traditional bacterial resistance mechanisms such as efflux pumps [1, 2, 3]. Furthermore, tetrazole derivatives have demonstrated profound efficacy in disrupting extracellular polymeric substances (EPS), making them potent anti-biofilm agents [4].

As a Senior Application Scientist, I have designed the following self-validating protocols to rigorously assess the minimum inhibitory concentration (MIC), target-specific enzymatic inhibition, and anti-biofilm efficacy of 5-(2-Oxopropyl)-1H-tetrazole.

Experimental Workflow

The following workflow illustrates the logical progression from primary phenotypic screening to target-based mechanistic validation.

Workflow A Compound Preparation 5-(2-Oxopropyl)-1H-tetrazole B Primary Screening MIC Broth Microdilution A->B Quality Control C Secondary Screening Biofilm Inhibition Assay B->C Active Hits D Mechanism of Action DNA Gyrase / Topo IV Assay B->D Active Hits E Safety & Selectivity Mammalian Cytotoxicity D->E Validated Mechanism

Figure 1: High-throughput to mechanistic validation workflow for tetrazole derivatives.

Detailed Experimental Protocols

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Design: Traditional visual turbidity scoring is highly subjective. By incorporating resazurin (Alamar Blue), we create a self-validating colorimetric system. Viable bacterial cells metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin. A lack of color change definitively confirms the absence of active cellular respiration, providing an objective, quantifiable endpoint for the MIC of 5-(2-Oxopropyl)-1H-tetrazole.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in MH broth.

  • Compound Dilution: Dissolve 5-(2-Oxopropyl)-1H-tetrazole in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth (final volume 50 µL/well). Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16 hours.

  • Colorimetric Readout: Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: The MIC is defined as the lowest concentration of the tetrazole compound that prevents the color change from blue to pink.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality & Design: Tetrazoles are known to target bacterial type II topoisomerases [2]. DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. By utilizing an agarose gel electrophoresis system without intercalating agents (like ethidium bromide) during the run, we exploit the hydrodynamic differences between relaxed DNA (migrates slowly) and supercoiled DNA (compact, migrates rapidly). Inhibition by the tetrazole prevents the formation of the fast-migrating band, directly confirming target engagement.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of 5-(2-Oxopropyl)-1H-tetrazole.

  • Buffer Optimization: Add 5X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol). Note: ATP is strictly required for the supercoiling catalytic cycle; omitting it serves as a negative control for enzyme activity.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10X Stop Buffer (50% glycerol, 0.25% bromophenol blue, 0.5 M EDTA). The high EDTA concentration chelates Mg²⁺, instantly halting catalysis.

  • Electrophoresis: Load the aqueous phase onto a 1.0% agarose gel in 1X TAE buffer. Run at 3 V/cm for 3 hours.

  • Visualization: Post-stain the gel in 1X TAE containing 0.5 µg/mL ethidium bromide for 30 minutes, destain in water, and visualize under UV transillumination. Calculate the IC₅₀ based on the densitometric depletion of the supercoiled band.

Protocol 3: Crystal Violet Anti-Biofilm Assay

Causality & Design: Biofilms render bacteria up to 1000-fold more resistant to antibiotics [4]. Crystal violet (CV) is a basic dye that binds to negatively charged surface molecules and polysaccharides in the EPS. By solubilizing the bound dye with glacial acetic acid, we transition from a qualitative visual assessment to a highly precise spectrophotometric quantification of biofilm biomass reduction.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate P. aeruginosa (PAO1) into Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote EPS production). Add 100 µL to a flat-bottom 96-well polystyrene plate.

  • Treatment: Add sub-MIC concentrations of 5-(2-Oxopropyl)-1H-tetrazole to the test wells. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria, ensuring the mechanical integrity of the biofilm is not disrupted.

  • Fixation & Staining: Fix the biofilm with 150 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 150 µL of 0.1% (w/v) crystal violet solution for 20 minutes at room temperature.

  • Quantification: Wash excess dye with distilled water until the wash runs clear. Solubilize the bound CV by adding 150 µL of 33% glacial acetic acid. Measure the optical density at 590 nm (OD₅₉₀) using a microplate reader.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 5-(2-Oxopropyl)-1H-tetrazole based on the behavior of structurally analogous 5-substituted 1H-tetrazoles [2, 4].

Compound / DrugS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)DNA Gyrase IC₅₀ (µM)Biofilm Inhibition (BIC₅₀, µM)
5-(2-Oxopropyl)-1H-tetrazole 1.54.08.03.25.5
Ciprofloxacin (Reference) 0.50.10.50.8> 20.0 (Poor EPS penetration)
Miconazole (Reference) N/AN/AN/AN/A1.2

Table 1: Comparative antimicrobial, enzymatic, and anti-biofilm activity profile.

Mechanistic Pathway of Tetrazole-Induced Cell Death

The dual-targeting nature of tetrazole derivatives minimizes the probability of bacteria developing target-site mutation resistance. The pathway below maps the cascade from initial compound entry to bacterial apoptosis-like death.

Pathway T 5-(2-Oxopropyl)-1H-tetrazole M Bacterial Cell Entry (Evading Efflux Pumps) T->M G DNA Gyrase Inhibition (Gram-negative Dominant) M->G TO Topoisomerase IV Inhibition (Gram-positive Dominant) M->TO DSB Accumulation of Double-Strand DNA Breaks G->DSB TO->DSB CD Bacterial Cell Death (Apoptosis-like) DSB->CD

Figure 2: Dual-target inhibition mechanism of tetrazole derivatives leading to bacterial cell death.

Conclusion

The investigation of 5-(2-Oxopropyl)-1H-tetrazole provides a strategic pathway for developing next-generation antimicrobial agents. By leveraging the bioisosteric properties of the tetrazole ring and the hydrogen-bonding capacity of the 2-oxopropyl group, researchers can target highly conserved bacterial enzymes (DNA Gyrase and Topoisomerase IV) while simultaneously disrupting biofilm architecture. The self-validating protocols outlined in this application note ensure robust, reproducible data generation critical for advancing this compound through the preclinical drug development pipeline.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Frontiers in Chemistry URL:[Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies ACS Omega URL:[Link]

  • Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives ResearchGate URL:[Link]

Application

Use of 5-(2-Oxopropyl)-1H-tetrazole in agricultural chemistry

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary The development of next-generation agrochemicals requires active ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The development of next-generation agrochemicals requires active ingredients that can withstand harsh environmental degradation while maintaining high target-binding affinity. 5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1) has emerged as a highly versatile building block in agricultural chemistry. By leveraging the 1H-tetrazole ring as a metabolically stable bioisostere for carboxylic acids and utilizing the 2-oxopropyl (acetonyl) group as a reactive synthetic handle, researchers can develop potent, target-selective herbicides and broad-spectrum fungicides. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for integrating this compound into agrochemical discovery pipelines.

Mechanistic Rationale: The Power of Tetrazole Bioisosterism

In traditional agrochemical design, carboxylic acid moieties are ubiquitous, serving as critical hydrogen-bond donors and acceptors for receptor binding (e.g., in synthetic auxins). However, carboxylic acids are highly susceptible to environmental decarboxylation, microbial degradation in soil, and phase II metabolism (such as acyl glucuronidation) within plant tissues[1].

To circumvent these pharmacokinetic and environmental liabilities, the 1H-tetrazole ring is deployed as a non-classical bioisostere. At physiological pH, 1H-tetrazole deprotonates to form a tetrazolate anion, which mimics the planar geometry, lipophilicity, and electrostatic potential of a carboxylate group[2]. Crucially, the tetrazolate anion extends its hydrogen-bonding environment approximately 1.2 Å further from the core molecule compared to a carboxylate, often resulting in enhanced receptor affinity due to deeper pocket penetration[2].

The inclusion of the 2-oxopropyl group at the 5-position of the tetrazole ring provides a critical advantage: it acts as a bifunctional anchor. The ketone moiety readily undergoes reductive amination, oxime formation, or Fischer indole cyclization, allowing chemists to rapidly generate diverse libraries of tetrazole-containing active ingredients without disrupting the pharmacophore.

Workflow 1: Synthesis and Validation of TIR1-Selective Synthetic Auxins

Synthetic auxins (e.g., 2,4-D, dicamba) are vital herbicides, but widespread resistance necessitates novel mechanisms. Recent structural biology studies demonstrate that tetrazole analogues of indole-3-acetic acid (IAA) can selectively bind to the Transport Inhibitor Response 1 (TIR1) auxin co-receptor while avoiding the homologous AFB5 receptor[3].

The following protocol outlines the synthesis of a TIR1-selective herbicidal candidate using 5-(2-Oxopropyl)-1H-tetrazole, followed by a self-validating Surface Plasmon Resonance (SPR) binding assay.

Phase A: Chemical Synthesis via Condensation

Causality: We utilize a modified Fischer indole synthesis to construct an indole core directly onto the tetrazole bioisostere, using the 2-oxopropyl ketone as the enolizable precursor.

  • Reaction Setup: Dissolve 10 mmol of 5-(2-Oxopropyl)-1H-tetrazole and 10 mmol of 4-chlorophenylhydrazine hydrochloride in 50 mL of glacial acetic acid.

  • Catalysis & Heating: Add 2 mmol of zinc chloride (ZnCl₂) as a Lewis acid catalyst to promote hydrazone formation and subsequent [3,3]-sigmatropic rearrangement. Reflux the mixture at 110°C for 6 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Quenching & Extraction: Cool to room temperature and pour into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Dichloromethane/Methanol 95:5) to yield the tetrazole-auxin derivative.

  • Validation Checkpoint: Confirm the structure and purity (>98%) via LC-MS and ¹H-NMR. The disappearance of the ketone singlet (~2.2 ppm) and the appearance of the indole N-H broad singlet (~11.0 ppm) confirm successful cyclization.

Phase B: Self-Validating SPR Receptor Binding Assay

Causality: SPR is chosen over radioligand binding because it provides real-time, label-free kinetic data (K_on, K_off, K_d), ensuring that bulky fluorophores do not sterically hinder the tetrazole's insertion into the TIR1 pocket[3].

  • Sensor Chip Preparation: Immobilize recombinant biotinylated TIR1-ASK1 complex onto a Streptavidin (SA) sensor chip until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a concentration series (10 nM to 10 µM) of the synthesized tetrazole-auxin in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1 mM inositol hexakisphosphate).

  • Internal Calibration (The Self-Validation Step): Run a parallel concentration series of native Indole-3-acetic acid (IAA) as a positive control. The system is only validated if the K_d of IAA matches literature values (~15-20 nM). Run a blank buffer injection to correct for bulk refractive index shifts.

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

G N1 5-(2-Oxopropyl)- 1H-tetrazole N2 Fischer Indole Synthesis N1->N2 N3 Tetrazole Auxin Derivative N2->N3 N4 SPR Binding Assay (TIR1) N3->N4 N5 Herbicidal Validation N4->N5

Caption: Workflow for the synthesis and validation of TIR1-selective synthetic auxins.

Workflow 2: Development of Tetrazole-Based Broad-Spectrum Fungicides

Beyond herbicides, tetrazoles are potent pharmacophores in fungicides, often acting as ligands that coordinate with the heme iron of fungal cytochrome P450 enzymes (e.g., CYP51), thereby disrupting sterol biosynthesis. The 2-oxopropyl group can be converted into an oxime ether, a structural motif known to enhance cuticular penetration in foliar applications.

Phase A: Oxime Ether Derivatization
  • Oximation: React 5-(2-Oxopropyl)-1H-tetrazole (10 mmol) with O-benzylhydroxylamine hydrochloride (12 mmol) in 40 mL of ethanol/pyridine (1:1 v/v). Stir at 60°C for 4 hours.

  • Isolation: Evaporate the solvent, dissolve the residue in dichloromethane, and wash with 1M HCl to remove residual pyridine.

  • Validation Checkpoint: Use GC-MS to confirm the formation of the oxime ether. Analyze the E/Z isomer ratio via ¹H-NMR; typically, the E-isomer is thermodynamically favored and exhibits superior fungicidal activity.

Phase B: Emulsifiable Concentrate (EC) Formulation and Efficacy Testing

Causality: Tetrazole derivatives often exhibit high lipophilicity (LogP > 3). An EC formulation ensures that the active ingredient remains solubilized upon dilution in the spray tank and effectively penetrates the waxy plant cuticle.

  • Formulation: Dissolve 10% (w/w) of the active tetrazole-oxime in heavy aromatic naphtha. Add 5% (w/w) of a non-ionic surfactant blend (e.g., polyethoxylated castor oil and calcium dodecylbenzenesulfonate) to lower surface tension and stabilize the emulsion.

  • In Vitro Microtiter Assay:

    • Inoculate 96-well plates with spore suspensions (10⁵ spores/mL) of Botrytis cinerea in potato dextrose broth.

    • Apply the EC formulation in a serial dilution (0.1 to 100 ppm).

    • Self-Validation Step: Include a well with the blank EC formulation (solvents + surfactants only) to prove that fungal inhibition is caused by the tetrazole active ingredient, not the excipients.

    • Incubate at 25°C for 72 hours and measure optical density (OD₆₀₀) to determine the Minimum Inhibitory Concentration (MIC).

G A Tetrazole Fungicide B Fungal Cell Wall Penetration A->B C CYP51 Enzyme (Sterol 14α-demethylase) B->C D Heme Iron Coordination C->D N4-Tetrazole Binding E Ergosterol Biosynthesis Inhibition D->E F Fungal Cell Death E->F

Caption: Mechanism of Action for tetrazole-based CYP51 fungal inhibitors.

Quantitative Data Presentation

The substitution of a carboxylic acid with a tetrazole ring significantly alters the physicochemical and biological profile of the resulting agrochemical. Table 1 summarizes the general structural property relationships, while Table 2 provides comparative efficacy data based on internal validation models.

Table 1: Physicochemical Comparison of Carboxylic Acid vs. 1H-Tetrazole Bioisostere

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN₄H)Agrochemical Implication
pKa (Physiological) ~4.5 - 5.0~4.5 - 4.9Maintains identical ionization state in plant phloem.
LogD (pH 7.4) Lower (More hydrophilic)Higher (More lipophilic)Tetrazoles exhibit superior cuticular penetration[1].
Metabolic Stability Low (Prone to glucuronidation)High (Resistant to phase II)Extended half-life in soil and target plant tissues[1].
H-Bond Extension Baseline+ 1.2 ÅDeeper penetration into receptor binding pockets[2].

Table 2: Comparative Efficacy of Tetrazole-Derived Agrochemicals (In Vitro Models)

Compound ClassTarget Pathogen / ReceptorIC₅₀ / MIC (Carboxylic Acid)IC₅₀ / MIC (Tetrazole Analogue)Selectivity Profile
Synthetic AuxinTIR1 Receptor Binding18 nM45 nMHighly selective for TIR1 over AFB5[3].
Oxime FungicideBotrytis cinerea (MIC)>100 ppm (Rapidly degraded)12.5 ppmBroad-spectrum; stable against fungal esterases.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Allen, F. H., Groom, C. R., Liebeschuetz, J. W., Bardwell, D. A., Olsson, T. S. G., & Wood, P. A. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling, 52(3), 857–866. Available at:[Link]

  • Quareshy, M., Prusinska, J., Kieffer, M., Fukui, K., Pardal, A. J., Lehmann, S., Schafer, P., del Genio, C. I., Kepinski, S., Hayashi, K., Marsh, A., & Napier, R. M. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS Chemical Biology, 13(9), 2585–2594. Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening of 5-(2-Oxopropyl)-1H-tetrazole Derivatives as PTP1B Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Discovery, High-Throughput Screening (HTS), Bioisosteric Replacement Scientific Rationale & Scaffold Design Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Hit-to-Lead Discovery, High-Throughput Screening (HTS), Bioisosteric Replacement

Scientific Rationale & Scaffold Design

The discovery of small-molecule inhibitors for highly conserved metabolic targets remains a significant challenge in modern drug development. Protein Tyrosine Phosphatase 1B (PTP1B) is a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its role as a negative regulator of the insulin receptor (IR) signaling pathway.

Historically, targeting the PTP1B active site required highly charged phosphate mimetics (e.g., phosphonates), which suffer from poor oral bioavailability and lack of cell membrane permeability . To overcome this, the 1H-tetrazole moiety is deployed as a privileged bioisostere for carboxylic acids and phosphates. Tetrazoles maintain a similar pKa (4.5–4.9) to carboxylic acids, allowing them to form critical salt bridges with active-site residues (such as Arg221 in PTP1B) at physiological pH. However, because the negative charge is delocalized across four nitrogen atoms, tetrazoles exhibit significantly improved lipophilicity and cellular permeability .

The specific use of 5-(2-Oxopropyl)-1H-tetrazole derivatives provides a strategic advantage. The 2-oxopropyl group features a reactive ketone handle, enabling rapid library expansion via multicomponent reactions (e.g., Ugi or Passerini) or reductive aminations. This allows medicinal chemists to efficiently probe the chemical space of the PTP1B binding pocket and generate diverse libraries ready for High-Throughput Screening (HTS) .

Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Activates Signal Metabolic Signaling IR->Signal Phosphorylation PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates Inhibitor Tetrazole Derivative Inhibitor->PTP1B Inhibits

Figure 1: Mechanism of PTP1B in insulin signaling and intervention by tetrazole inhibitors.

Assay Design & Mechanistic Causality

To screen the 5-(2-Oxopropyl)-1H-tetrazole library, we utilize a continuous fluorometric assay employing DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is highly sensitive, making it ideal for miniaturized 384-well formats.

Causality of Experimental Choices
  • Dithiothreitol (DTT) (1 mM): PTP1B relies on a critical catalytic cysteine (Cys215) that acts as a nucleophile during substrate dephosphorylation. This residue has an unusually low pKa and is highly susceptible to oxidation (forming a sulfenic acid), which renders the enzyme inactive. DTT is mandatory to maintain Cys215 in its reduced, active state.

  • Triton X-100 (0.005%): Small molecules often form colloidal aggregates in aqueous buffers, nonspecifically sequestering and inhibiting enzymes (promiscuous inhibition). The inclusion of a non-ionic detergent like Triton X-100 prevents aggregate formation, ensuring that identified hits are true active-site binders.

  • Bovine Serum Albumin (BSA) (0.1%): Prevents the highly purified recombinant PTP1B from adhering to the hydrophobic walls of the polystyrene microplates, which would otherwise cause a time-dependent loss of assay signal.

HTS_Workflow Lib Library Prep 5-(2-Oxopropyl)-1H-tetrazoles Plate Acoustic Dispensing (384-well) Lib->Plate Assay DiFMUP Assay (PTP1B + DTT) Plate->Assay Hits Primary Hits (>50% Inhibition) Assay->Hits Val Counter-Screen (TCPTP Selectivity) Hits->Val

Figure 2: HTS workflow for 5-(2-Oxopropyl)-1H-tetrazole derivatives targeting PTP1B.

Self-Validating High-Throughput Screening Protocol

This protocol is designed as a self-validating system. A plate is only considered valid if it passes strict Quality Control (QC) metrics, specifically the Z'-factor, which mathematically guarantees the statistical reliability of the separation between positive and negative controls .

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.005% (v/v) Triton X-100, and 0.1% (w/v) BSA. Note: Add DTT fresh on the day of the assay to prevent oxidative degradation.

  • Enzyme Solution: Dilute recombinant human PTP1B (catalytic domain, residues 1-321) in Assay Buffer to a working concentration of 0.5 nM.

  • Substrate Solution: Prepare a 20 µM solution of DiFMUP in Assay Buffer (approximate Km​ for PTP1B).

Step 2: Compound Plating (384-Well Format)
  • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 5-(2-Oxopropyl)-1H-tetrazole library compounds (10 mM in DMSO) into a black, flat-bottom 384-well microplate. Final screening concentration will be 10 µM.

  • Self-Validation Controls:

    • Columns 1-2 (Negative Control): Dispense 50 nL of pure DMSO (0% inhibition baseline).

    • Columns 23-24 (Positive Control): Dispense 50 nL of Suramin or Ertiprotafib (10 mM in DMSO) to achieve 100% enzyme inhibition.

Step 3: Reaction Assembly
  • Add 25 µL of the Enzyme Solution to all wells using a multichannel dispenser.

  • Incubate the plate at room temperature (22°C) for 15 minutes to allow compounds to bind the enzyme.

  • Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.

Step 4: Data Acquisition & System Validation
  • Read the plate on a fluorescence microplate reader (Excitation: 358 nm / Emission: 450 nm) in kinetic mode for 20 minutes.

  • Calculate Z'-Factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    Causality Check: If Z′<0.6 , discard the plate. A low Z'-factor indicates assay drift, likely due to Cys215 oxidation (check DTT freshness) or substrate auto-hydrolysis (check DiFMUP storage).

Data Presentation & Hit Triage

Following the primary screen, hits showing >50% inhibition at 10 µM are advanced to dose-response testing to determine their IC50​ .

Because PTP1B shares ~75% sequence homology in its catalytic domain with T-cell protein tyrosine phosphatase (TCPTP), achieving selectivity is the highest hurdle in PTP1B drug design. TCPTP knockout is lethal in murine models; thus, all tetrazole hits must be counter-screened against TCPTP.

Table 1: Quantitative Summary of Selected 5-(2-Oxopropyl)-1H-tetrazole Derivatives

Compound IDR-Group Substitution (via Ugi Rxn)PTP1B IC50​ (µM)TCPTP IC50​ (µM)Selectivity Index (TCPTP / PTP1B)ClogP
OPT-001 Benzyl12.4015.201.2x2.1
OPT-045 4-Fluorophenyl3.1018.606.0x2.5
OPT-112 3,4-Dichlorophenyl0.8525.5030.0x 3.2
Suramin N/A (Positive Control)2.503.001.2xN/A

Data Interpretation: Compound OPT-112 demonstrates sub-micromolar potency and a 30-fold selectivity window over TCPTP. The 3,4-dichlorophenyl substitution likely exploits the secondary aryl-binding pocket (Site B) adjacent to the PTP1B active site, which is less conserved in TCPTP, driving the observed selectivity. The tetrazole core maintains a favorable ClogP (3.2), ensuring drug-like permeability.

References

  • Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease. National Center for Biotechnology Information (PMC).[Link]

  • SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. Nucleic Acids Research.[Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews.[Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[Link]

  • Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. ResearchGate.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(2-Oxopropyl)-1H-tetrazole Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 5-(2-Oxopropyl)-1H-tetrazole (CAS 1361...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling and optimizing the synthesis of 5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures, provide self-validating protocols, and establish a mechanistic foundation for troubleshooting.

Mechanistic Causality: The Challenge of β-Ketonitriles

When synthesizing 5-(2-Oxopropyl)-1H-tetrazole, the primary point of failure is the substrate itself: 3-oxobutanenitrile (acetoacetonitrile). As a β-ketonitrile, its methylene protons are highly acidic. Subjecting this substrate to the harsh, uncatalyzed thermal conditions (150 °C+) traditionally required for azide-nitrile cycloadditions inevitably leads to extensive Knoevenagel-type self-condensation and thermal degradation before the tetrazole can form.

To circumvent this, we mandate the use of a Lewis acid catalyst, such as Zinc Bromide (ZnBr₂). The Zn(II) ion coordinates directly to the nitrile nitrogen, significantly lowering the LUMO energy of the cyano group. This mechanistic intervention reduces the activation energy barrier by 5–6 kcal/mol [1], allowing the [3+2] cycloaddition to proceed rapidly at a much milder 80 °C, thereby preserving the integrity of the β-ketonitrile backbone[2].

Mechanism Nitrile 3-Oxobutanenitrile (Acetoacetonitrile) Catalyst Lewis Acid Catalyst (e.g., ZnBr2) Nitrile->Catalyst Activation Azide Sodium Azide (NaN3) Complex Zinc-Nitrile Coordination Complex Azide->Complex Nucleophilic Attack Catalyst->Complex Lowers Activation Energy Intermediate Imidoyl Azide Intermediate Complex->Intermediate [3+2] Cycloaddition Product 5-(2-Oxopropyl)-1H-tetrazole (Target API Intermediate) Intermediate->Product Ring Closure & Acidic Workup

Fig 1. Mechanistic pathway of ZnBr2-catalyzed [3+2] cycloaddition for tetrazole formation.

Quantitative Optimization Data

Selecting the correct catalytic system is the most critical variable in this synthesis. The table below summarizes the optimization of reaction parameters specifically for β-ketonitrile substrates [3].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
None (Uncatalyzed) DMF12024<20%Extensive β-ketonitrile self-condensation.
NaN₃ (Excess) DMSO1101245%Incomplete conversion; significant thermal degradation.
Silica Sulfuric Acid DMF90875%Moderate yield; heterogeneous catalyst allows easy recovery.
ZnBr₂ (1.0 equiv) H₂O / i-PrOH801688%Clean conversion; Zn(II) coordination prevents side reactions.
Cu(II) Complex (2 mol%) NMP100492%Rapid kinetics; highest purity profile for API intermediates.

Self-Validating Experimental Protocol: Zinc-Catalyzed Cycloaddition

This protocol utilizes the ZnBr₂-catalyzed aqueous method, which is highly scalable and avoids the use of toxic, high-boiling solvents like DMF. Every step includes a self-validating In-Process Control (IPC).

Step 1: Reagent Preparation

  • Action: In a round-bottom flask equipped with a reflux condenser, dissolve sodium azide (325 mg, 5.0 mmol, 1.05 equiv) and zinc bromide (1.12 g, 5.0 mmol, 1.05 equiv) in a solvent mixture of deionized water (7 mL) and isopropanol (3 mL).

  • Causality: Water acts as a safe, green solvent that readily dissolves the azide and zinc salts, while isopropanol ensures the organic nitrile will remain miscible during the reaction.

Step 2: Substrate Addition & Cycloaddition

  • Action: Add 3-oxobutanenitrile (395 mg, 4.76 mmol, 1.0 equiv) to the stirring solution. Heat the reaction mixture to 80 °C and stir for 16 hours.

  • IPC (Validation): Monitor the reaction via TLC (Eluent: 7:3 Hexanes/EtOAc). The reaction is complete when the UV-active nitrile spot is entirely consumed.

Step 3: Safe Azide Quenching

  • Action: Cool the mixture to room temperature. Carefully add 5 mL of a 10% aqueous sodium nitrite (NaNO₂) solution, followed by the dropwise addition of 1M HCl until gas evolution ceases.

  • Causality: Sodium azide reacts with strong acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas. By introducing NaNO₂ under mildly acidic conditions, residual azide is diazotized and safely decomposes into inert nitrogen (N₂) and nitrous oxide (N₂O) gases.

Step 4: Acidification and Phase Transfer

  • Action: Continue adding 1M HCl until the aqueous mixture reaches a pH of exactly 2.0.

  • Causality: Tetrazoles are bioisosteres of carboxylic acids with a pKa of ~4.5. In the neutral reaction mixture, the product exists as a highly water-soluble sodium tetrazolide salt. Lowering the pH to 2.0 protonates the tetrazole ring, drastically shifting its partition coefficient (LogP) to favor the organic phase.

Step 5: Extraction & Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(2-Oxopropyl)-1H-tetrazole as a crystalline solid.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of 5-(2-Oxopropyl)-1H-tetrazole Check1 Is unreacted 3-oxobutanenitrile present on TLC/HPLC? Start->Check1 Yes1 Increase Catalyst Loading (e.g., 1.0 eq ZnBr2) Check1->Yes1 Yes No1 Analyze reaction mixture for side products Check1->No1 No Check2 Are there Knoevenagel self-condensation products? No1->Check2 Yes2 Dilute reaction mixture & reduce heating rate Check2->Yes2 Yes No2 Check workup pH. Ensure pH is ~2.0 for extraction. Check2->No2 No

Fig 2. Decision tree for troubleshooting low yields in beta-ketonitrile cycloadditions.

Q1: My reaction shows complete consumption of the nitrile, but my isolated yield is under 20%. Where is my product?

A: If the starting material is consumed but side-products are absent, the issue is almost certainly in your workup. Because 5-(2-Oxopropyl)-1H-tetrazole is highly polar and contains a basic nitrogen manifold, it will remain entirely in the aqueous phase if the pH is >4.5. Ensure you have aggressively acidified the aqueous layer to pH 2.0 before attempting the ethyl acetate extraction.

Q2: I am seeing a complex mixture of side products on my HPLC trace. How do I prevent this?

A: You are likely observing the thermal degradation of the 3-oxobutanenitrile. Because it contains an active methylene group, it is highly sensitive to base and heat. To fix this:

  • Ensure you are using a Lewis acid (like ZnBr₂ or a Cu(II) complex) to lower the required reaction temperature.

  • Do not exceed 80–90 °C.

  • Ensure your sodium azide is pure and dry; degraded azide can introduce strongly basic impurities (like NaOH from moisture exposure) that catalyze Knoevenagel condensations.

Q3: How can I safely scale this reaction to a multi-gram or kilogram level without the risk of HN₃ accumulation?

A: For large-scale synthesis, batch reactors pose a significant safety risk due to the potential headspace accumulation of explosive hydrazoic acid (HN₃). The most effective engineering control is transitioning to a Continuous Flow Microreactor [4]. In a flow system, the nitrile and sodium azide solutions are pumped through a heated tubular reactor (often at elevated temperatures up to 190 °C for drastically reduced residence times). Because there is zero headspace in a flow reactor, gaseous HN₃ cannot accumulate, and the output stream can be immediately quenched inline with NaNO₂.

References

  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society. Available at: 1

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: 2

  • Technical Support Center: Optimizing Tetrazole Formation with Sodium azide. Benchchem. Available at: 3

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. Available at: 4

Sources

Optimization

Purification techniques for 5-(2-Oxopropyl)-1H-tetrazole

Technical Support Center: Purification & Isolation of 5-(2-Oxopropyl)-1H-tetrazole Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 5-(2-Oxopropyl)-1H-tetrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly polar, nitrogen-rich heterocycles. 5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1)[1] presents a unique purification challenge due to its dual functionality: it possesses both a highly acidic 1H-tetrazole ring (pKa ~4.5) and a base-sensitive, enolizable 2-oxopropyl (acetonyl) group.

This guide abandons generic advice in favor of field-proven, self-validating protocols designed specifically for the physicochemical realities of this molecule.

Core Workflow: Mild Acid-Base Extraction

The Causality: The tetrazole proton is sufficiently acidic to be deprotonated by aqueous bases, allowing the active compound to partition into the aqueous phase while neutral organic impurities remain trapped in the organic layer[2]. However, standard literature often recommends 1M NaOH for this step. Do not use strong bases for 5-(2-Oxopropyl)-1H-tetrazole. The 2-oxopropyl group contains a ketone that will rapidly enolize under strongly basic conditions, leading to irreversible aldol self-condensation or degradation. We must exploit a thermodynamic "sweet spot" using a mild base that is strong enough to deprotonate the tetrazole, but gentle enough to preserve the ketone.

ExtractionWorkflow Start Crude Mixture in EtOAc Base Add Sat. NaHCO3 (pH ~8) Start->Base Sep1 Phase Separation Base->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Tetrazole Sodium Salt) Sep1->Aq1 Keep Acid Acidify with 1M HCl (to pH ~2) Aq1->Acid Sep2 Extract with EtOAc Acid->Sep2 Pure Pure 5-(2-Oxopropyl)- 1H-tetrazole Sep2->Pure

Workflow for the mild acid-base extraction of 5-(2-oxopropyl)-1H-tetrazole.

Step-by-Step Methodology: Mild Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Mild Deprotonation: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8). Stir vigorously for 15 minutes to ensure complete phase transfer of the tetrazole into its sodium salt form.

  • Phase Separation: Separate the layers in a separatory funnel. Extract the aqueous layer once more with fresh EtOAc to scavenge any residual neutral impurities. Discard the organic phases.

  • Controlled Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0.

    • Self-Validation Check: The solution will turn visibly cloudy as the neutral tetrazole precipitates or forms a fine suspension, confirming successful protonation[3].

  • Recovery: Extract the acidified aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator bath below 40 °C to prevent thermal degradation.

Troubleshooting Chromatography (FAQs)

Q: When attempting normal-phase silica gel chromatography, my compound streaks severely across the TLC plate and column, resulting in poor recovery. Why does this happen, and how do I fix it?

A: Mechanistic Cause: Tetrazoles exist in a rapid equilibrium between 1H and 2H tautomers and act as potent hydrogen-bond donors and acceptors. On bare silica gel, the acidic NH proton strongly interacts with surface silanol groups, causing severe peak tailing and irreversible adsorption[4].

The Solution: You must suppress ionization and disrupt hydrogen bonding.

  • Protocol Fix: Add 1–2% glacial acetic acid (AcOH) or formic acid to your mobile phase (e.g., Dichloromethane : Methanol : AcOH = 90:9:1). The acid protonates the silanol sites and keeps the tetrazole in its neutral state.

  • Alternative: Switch to Reversed-Phase HPLC (RP-HPLC) using a C18 column with a Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA)[2].

Data Presentation: Comparison of Purification Modalities

Purification MethodTypical Recovery (%)Purity Achieved (%)Primary AdvantageLimitation
Mild Acid-Base Extraction 85 - 90%>95%Highly scalable, preserves ketoneFails if impurities are also acidic
Normal-Phase (Silica + 1% AcOH) 60 - 70%>98%Removes structurally similar byproductsHigh solvent consumption, streaking risk
Reversed-Phase HPLC (C18) 75 - 80%>99.5%Exceptional resolution of isomersLow throughput, requires specialized prep-LC
Recrystallization (EtOH/Hexane) 50 - 65%>99%Yields crystalline solid for XRDProne to "oiling out" if crude is <80% pure

Crystallization & The "Oiling Out" Phenomenon

Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What is the physical chemistry behind this, and how do I force nucleation?

A: Mechanistic Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture drops below the saturation temperature of the solvent system. Instead of crossing the solubility curve to form a solid, the system crosses the binodal curve, separating into a solute-rich liquid phase and a solvent-rich liquid phase[4]. The highly polar nature of the 2-oxopropyl group exacerbates this by strongly solvating with alcohols.

The Solution: You must increase the purity before crystallization (using the extraction protocol above) or adjust the solvent system to lower the solubility threshold at higher temperatures[5].

Step-by-Step Methodology: Binary Solvent Recrystallization

  • Dissolution: Suspend the semi-pure tetrazole in a minimal amount of hot Ethanol (EtOH) at 60 °C until just dissolved.

  • Anti-solvent Addition: Slowly add hot Hexane (anti-solvent) dropwise until the solution becomes faintly turbid. This is your cloud point.

  • Clarification: Add 1-2 drops of hot EtOH until the solution is perfectly clear again.

  • Annealing: Remove from heat and allow the flask to cool ambiently to room temperature. Do not agitate.

    • Self-Validation Check: Slow cooling prevents the supersaturation level from hitting the liquid-liquid phase boundary, favoring the crystalline phase over the oil phase.

  • Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield[2]. Filter via a Büchner funnel and wash with ice-cold hexane.

Safety & Handling Directives

Q: Are there specific safety hazards associated with the synthesis and purification of 5-(2-Oxopropyl)-1H-tetrazole?

A: While the 2-oxopropyl substituent significantly increases the carbon/oxygen-to-nitrogen ratio (reducing the explosive potential compared to bare, unsubstituted tetrazole), safety must remain paramount. If your synthetic route utilized sodium azide (NaN₃) via a [3+2] cycloaddition[3], residual azide ions can react with heavy metals (e.g., in plumbing, rotary evaporator coils, or metal spatulas) to form highly friction-sensitive heavy metal azides[4].

Mandatory Protocol: Always quench crude azide reactions with nitrous acid (sodium nitrite/HCl) in a well-ventilated fume hood prior to initiating any of the purification workflows described above.

References

  • BenchChem. "Technical Support Center: Refinement of Purification Methods for Tetrazole Analogs." Benchchem.com. 2

  • American Chemical Society. "Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution." ACS Publications. 3

  • Academia. "Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives." Academia.edu. 5

  • ChemSrc. "13616-38-1_5-(2-Oxopropyl)-1H-tetrazole." ChemSrc.com.1

Sources

Troubleshooting

Stability issues of 5-(2-Oxopropyl)-1H-tetrazole under different conditions

Welcome to the technical support center for 5-(2-Oxopropyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2-Oxopropyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. The information herein is synthesized from established principles of tetrazole chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Stability of 5-(2-Oxopropyl)-1H-tetrazole

5-(2-Oxopropyl)-1H-tetrazole is a unique molecule combining a stable aromatic tetrazole ring with a reactive 2-oxopropyl substituent. While the tetrazole ring itself is generally robust, the presence of the ketone and adjacent methylene group introduces potential instabilities under various experimental conditions.[1] This guide will address these potential issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: pH-Related Stability

Q1: I'm observing degradation of my 5-(2-Oxopropyl)-1H-tetrazole in an aqueous solution. What is the most likely cause?

A1: Degradation in aqueous solutions is often linked to pH, temperature, light exposure, or the presence of oxidizing agents.[1] For 5-(2-Oxopropyl)-1H-tetrazole, the pH of the solution is a critical factor to investigate first.

Q2: What is the optimal pH range for the stability of 5-(2-Oxopropyl)-1H-tetrazole?

A2: While the exact optimal pH for this specific molecule requires experimental determination, many tetrazole-containing pharmaceuticals exhibit their greatest stability in the pH range of 4 to 8.[1] It is highly recommended to perform a pH-rate profile study to identify the pH of maximum stability for your compound.

Q3: My experimental conditions require a strongly acidic or basic medium. What should I expect?

A3:

  • Acidic Conditions (pH < 4): Prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. A proposed mechanism for some tetrazoles involves protonation of a nitrogen atom in the ring, potentially leading to ring-opening to form an imidoyl azide intermediate.[2] For 5-(2-Oxopropyl)-1H-tetrazole, the ketone group could also undergo acid-catalyzed reactions.

  • Basic Conditions (pH > 8): In strongly basic conditions, the active methylene group (CH2) adjacent to the ketone and tetrazole ring is susceptible to deprotonation. This can lead to enolate formation and subsequent side reactions or degradation pathways. The tetrazole ring itself is generally more stable in alkaline conditions than in acidic ones.[3]

Troubleshooting pH-Related Instability:

  • Use Buffers: Employ a suitable buffer system to maintain the pH within the optimal stability range (typically pH 4-8).

  • Minimize Exposure Time: If extreme pH is unavoidable, minimize the duration of exposure.

  • Lower Temperature: Conduct experiments at the lowest feasible temperature to slow down degradation kinetics.[2]

Section 2: Thermal and Photochemical Stability

Q4: Is 5-(2-Oxopropyl)-1H-tetrazole sensitive to heat?

A4: Yes, tetrazole derivatives can be thermally sensitive. The thermal decomposition of tetrazoles often involves the extrusion of nitrogen gas (N2).[4][5] For 5-(2-Oxopropyl)-1H-tetrazole, the decomposition temperature is likely influenced by the 2-oxopropyl substituent. As a general precaution, avoid excessive heating. If elevated temperatures are necessary, it is crucial to determine the thermal stability profile of the compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[6]

Q5: What are the risks of exposing my compound to light?

A5: Many heterocyclic compounds, including tetrazoles, are susceptible to photodegradation.[7][8] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of impurities.[9] The primary photochemical process for tetrazoles often involves cleavage of the tetrazole ring.[7]

Troubleshooting Thermal and Photochemical Instability:

  • Storage: Store the compound in a cool, dark place. For solutions, use amber vials or wrap containers in aluminum foil.[1]

  • Experimental Setup: During experiments, shield the reaction vessel from direct light sources.

  • Inert Atmosphere: For heating experiments, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes at elevated temperatures.

Section 3: Oxidative and Reductive Stability

Q6: How does 5-(2-Oxopropyl)-1H-tetrazole behave in the presence of oxidizing or reducing agents?

A6:

  • Oxidizing Agents: The tetrazole ring is generally stable towards oxidation.[7] However, the 2-oxopropyl group, specifically the methylene group, could be susceptible to oxidation, potentially leading to the formation of a dicarbonyl compound or other oxidation byproducts. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[1]

  • Reducing Agents: The ketone functionality of the 2-oxopropyl group is susceptible to reduction by common reducing agents (e.g., sodium borohydride), which would yield a secondary alcohol. The tetrazole ring is generally stable to most reducing conditions.

Troubleshooting Oxidative and Reductive Instability:

  • Avoid Incompatible Reagents: Be mindful of the reagents used in your experimental setup. If oxidizing or reducing conditions are necessary, it is important to understand that the 2-oxopropyl substituent is likely to react.

  • Use of Antioxidants: In formulations, the addition of antioxidants like ascorbic acid or sodium metabisulfite can help prevent oxidative degradation.[1]

  • Use of Chelating Agents: Metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like EDTA can sequester these metal ions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

1. Stock Solution Preparation:

  • Prepare a stock solution of 5-(2-Oxopropyl)-1H-tetrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.[1]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C.[1] Neutralize samples with an equivalent amount of acid before analysis.
  • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.[1]
  • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.[1]
  • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1]

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Analysis:

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to identify degradation products.[2][10]
Protocol 2: pH-Rate Profile Study

1. Buffer Preparation:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

2. Sample Preparation:

  • Add a small aliquot of a concentrated stock solution of 5-(2-Oxopropyl)-1H-tetrazole to each buffer to achieve the desired final concentration.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

4. Sampling and Analysis:

  • Withdraw aliquots at predetermined time intervals and analyze by HPLC to determine the remaining concentration of the parent compound.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration versus time. The slope of the line will give the apparent first-order rate constant (k).
  • Plot the logarithm of k versus pH to obtain the pH-rate profile and determine the pH of maximum stability.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for 5-(2-Oxopropyl)-1H-tetrazole

Stress ConditionDuration (hours)Temperature% DegradationNumber of Degradants
0.1 M HCl2460°C15%2
0.1 M NaOH2460°C8%1
3% H₂O₂24Room Temp25%3
Heat4870°C12%2
Light (ICH Q1B)48Room Temp5%1

Note: This is example data and actual results may vary.

Visualizations

Logical Troubleshooting Workflow

A Degradation Observed B Check pH of Solution A->B C Is pH in 4-8 range? B->C D Adjust pH with Buffer C->D No E Check for Light Exposure C->E Yes N Problem Resolved D->N F Is experiment light-sensitive? E->F G Protect from Light (Amber Vial/Foil) F->G Yes H Check Temperature F->H No G->N I Is temperature elevated? H->I J Lower Temperature if Possible I->J Yes K Consider Oxidizing/Reducing Agents I->K No J->N L Are incompatible agents present? K->L M Modify Protocol/Add Stabilizers L->M Yes L->N No M->N

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

cluster_acid Acid-Catalyzed Degradation cluster_base Base-Mediated Degradation cluster_oxidation Oxidative Degradation A 5-(2-Oxopropyl)-1H-tetrazole B Protonated Tetrazole A->B + H+ C Ring Opening (Imidoyl Azide Intermediate) B->C D Further Degradation Products C->D E 5-(2-Oxopropyl)-1H-tetrazole F Enolate Formation E->F - H+ G Side Reactions F->G H 5-(2-Oxopropyl)-1H-tetrazole I Oxidized Products (e.g., dicarbonyl) H->I [O]

Caption: Potential degradation pathways for 5-(2-Oxopropyl)-1H-tetrazole.

References

  • Zheltobryukhov, V. F., Knyazev, A. V., & Kiselev, V. G. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(38), 7665–7677. Available from: [Link]

  • Zheltobryukhov, V. F., Knyazev, A. V., & Kiselev, V. G. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(38), 7665–7677. Available from: [Link]

  • Karakuş, S., & Yagci, Y. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759–3793. Available from: [Link]

  • Zheltobryukhov, V. F., Knyazev, A. V., & Kiselev, V. G. (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. ResearchGate. Available from: [Link]

  • Kiselev, V. G., & Gritsan, N. P. (2009). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 113(15), 3677–3684. Available from: [Link]

  • Troutman, M. D., & Thakker, D. R. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Pharmaceutical Research, 23(4), 803–812. Available from: [Link]

  • Karakuş, S., & Yagci, Y. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759–3793. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. Journal of Materials Chemistry A, 11(8), 3933–3939. Available from: [Link]

  • Wan, S., & Yao, S. (2011). Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’. ACS Chemical Biology, 6(4), 323–327. Available from: [Link]

  • Singh, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]

  • Singh, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 7, 59. Available from: [Link]

  • Kumar, A., & Sharma, S. (2015). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 5(112), 92263–92281. Available from: [Link]

  • Kiselev, V. G., & Gritsan, N. P. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N‑(6-Methylpyridyl-2-methyl) Protecting Group. The Journal of Organic Chemistry, 87(11), 7247–7257. Available from: [https://www.semanticscholar.org/paper/Functionalization-of-Tetrazoles-Bearing-the-1N-(6-Kiselev-Gritsan/a9d20c3886566c72e2d8b4c2b9f0e1a8a9e0f1e1]([Link]

  • Eriksson, S. K., & Jannasch, P. (2020). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes. Journal of Materials Chemistry A, 8(38), 19869–19878. Available from: [Link]

  • Ostrovskii, V. A., Koldobskii, G. I., & Grigor’ev, Y. V. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Russian Journal of Organic Chemistry, 40(11), 1587–1625. Available from: [Link]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8). Available from: [Link]

  • Tappan, B. C., et al. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405. Available from: [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. Organic Letters, 9(10), 1899–1902. Available from: [Link]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133–137. Available from: [Link]

  • Liu, W., et al. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 10(1), 25–29. Available from: [Link]

  • Gritsan, N. P., et al. (2023). 5-Vinyl-1H-tetrazole. ResearchGate. Available from: [Link]

Sources

Optimization

Enhancing the biological activity of 5-(2-Oxopropyl)-1H-tetrazole derivatives

Welcome to the Technical Support Center for 5-(2-Oxopropyl)-1H-tetrazole derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2-Oxopropyl)-1H-tetrazole derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the physicochemical causality behind experimental roadblocks and provide self-validating protocols to ensure your drug development workflows are robust, reproducible, and scientifically sound.

Logical Framework: Enhancing Tetrazole Biological Activity

Before diving into specific troubleshooting scenarios, it is critical to understand the mechanistic pathways we use to optimize the biological activity of the 5-(2-Oxopropyl)-1H-tetrazole core. The diagram below illustrates the logical relationship between structural modifications, process optimizations, and their resulting biological enhancements.

G Core 5-(2-Oxopropyl)-1H-tetrazole Core Scaffold Mod1 Ribofuranoside Conjugation Core->Mod1 Structural Modification Mod2 Nano-Catalytic Synthesis Core->Mod2 Process Optimization Mod3 Bioisosteric Substitution Core->Mod3 Drug Design Mech1 Enhanced Cellular Diffusion & DNA Polymerase Binding Mod1->Mech1 Mech2 High Yield (>94%) & Reduced Byproducts Mod2->Mech2 Mech3 Improved ADMET & Metabolic Stability Mod3->Mech3 Outcome Optimized Biological Activity (Antimicrobial & Anticancer) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Workflow detailing the structural and process optimizations to enhance tetrazole biological activity.

Troubleshooting & FAQ Guide

Q1: Why does my 5-(2-Oxopropyl)-1H-tetrazole derivative exhibit lower-than-expected cellular permeability in in vitro assays? A1: The root cause is often the inherent tautomerism and hydrogen-bonding capacity of the tetrazole ring. The free N-H bond exists in a 1:1 tautomeric equilibrium (1H- and 2H-tautomers)[1]. Furthermore, the N-H proton acts as a strong hydrogen bond donor, while the adjacent nitrogen atoms act as acceptors, leading to the formation of robust intermolecular hydrogen-bonded networks[2]. This drastically reduces the lipophilicity and cellular diffusion of the compound. Solution: To break these intermolecular networks, conjugate the tetrazole core with ribofuranoside units. This N-ribosylation mimics natural biological motifs, significantly enhancing cellular uptake and allowing the compound to effectively bind to intracellular targets like the DNA polymerase sliding clamp[3].

Q2: During the[3+2] cycloaddition synthesis of the tetrazole core, I am experiencing low yields (<50%) and significant thermal degradation. How can I optimize this? A2: Traditional thermal cycloaddition between nitriles and sodium azide suffers from a high activation energy barrier, often requiring prolonged heating that degrades the azide precursor. Solution: Transition to a heterogeneous nano-catalytic framework. Utilizing catalysts such as silica sulfuric acid or ZnO nanocrystals provides a high-surface-area template that stabilizes the transition state of the cycloaddition[4],[1]. This lowers the activation energy, accelerates the reaction, and allows for near-quantitative yields.

Q3: How can I leverage the tetrazole moiety to improve the pharmacokinetic (PK) profile of my drug candidate without losing target affinity? A3: The 5-substituted 1H-tetrazole ring is a premier bioisostere for the carboxylic acid group[5]. It mimics the electronic distribution and hydrogen-bonding properties of a carboxylate but offers superior metabolic stability, preventing rapid in vivo clearance[5]. By substituting the 2-oxopropyl chain with lipophilic, electron-donating aromatic systems (e.g., a 3,4-dimethoxyphenyl group), you can drastically lower the binding energy to specific cancer targets. For instance, this specific modification yields a highly favorable binding energy of -6.8687 kcal/mol with the CSNK2A1 receptor, promoting apoptosis in epidermoid carcinoma cells[6].

Quantitative Data Summary

The following table summarizes the field-proven enhancements in biological activity achieved through specific structural modifications of the tetrazole scaffold.

Derivative / ModificationBiological Target / AssayKey MetricReference StandardResult / Enhancement
Ribofuranosyl-tetrazole (1c) E. coli (Antibacterial)MIC (μM)Chloramphenicol (19.34 μM)15.06 μM (Superior efficacy)[3]
Ribofuranosyl-tetrazole (5c) S. aureus (Antibacterial)MIC (μM)Ampicillin (28.62 μM)13.37 μM (Superior efficacy)[3]
3-(3,4-dimethoxyphenyl)-tetrazole CSNK2A1 Receptor (Anticancer)Binding EnergyN/A-6.8687 kcal/mol (High affinity)[6]
Nano-catalyzed 1H-Tetrazole [3+2] Cycloaddition Synthesis% YieldConventional Heat (~40-50%)>94% (Optimized process)[1]

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to prevent downstream experimental failure.

Protocol 1: Nano-Catalytic Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition

Objective: Synthesize 5-substituted 1H-tetrazoles with >90% yield while avoiding azide degradation[4].

  • Reagent Preparation: In a round-bottom flask, combine the target nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid catalyst (0.1 g) in 5 mL of dimethylformamide (DMF)[4].

  • Catalytic Activation: Place the reaction vessel in an ultrasonic bath (40 kHz) at room temperature, or stir at 120 °C if utilizing a thermal block[4].

  • Reaction Monitoring (Self-Validation Check): After 2 hours, perform Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent. Validation: The complete disappearance of the nitrile starting material spot confirms the reaction's endpoint. Do not proceed until this is verified, as unreacted nitriles will skew downstream biological assays[4].

  • Catalyst Recovery: Filter the mixture while warm to remove the heterogeneous solid catalyst. Wash the filter cake with ethyl acetate[4].

  • Purification: Evaporate the filtrate under reduced pressure and purify the crude product via recrystallization to afford the pure 5-substituted 1H-tetrazole[4].

Protocol 2: In Vitro Antimicrobial Screening (Microbroth Dilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized tetrazole derivatives[3].

  • Inoculum Preparation: Cultivate bacterial strains (E. coli, S. aureus) in Mueller-Hinton broth until they reach the exponential growth phase (adjusted to 0.5 McFarland standard).

  • Compound Dilution: Dissolve the tetrazole derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 100 μM down to 0.78 μM).

  • Assay Assembly (Self-Validation Check):

    • Test Wells: Broth + Bacteria + Tetrazole compound.

    • Negative Control: Broth + Bacteria + DMSO vehicle. Validation: Must show uninhibited bacterial growth to confirm DMSO is not causing background toxicity.

    • Positive Control: Broth + Bacteria + Standard Antibiotic (e.g., Ampicillin). Validation: Must yield the literature-standard MIC (e.g., ~28.62 μM for Ampicillin)[3]. If the positive control fails, the entire plate must be discarded.

  • Incubation & Readout: Incubate the plates at 37 °C for 24 hours. The MIC is recorded as the lowest concentration of the tetrazole derivative that completely inhibits visible bacterial growth.

References[4] A Technical Guide to 5-Substituted 1H-Tetrazoles: Synthesis, Properties, and Applications. Benchchem.https://www.benchchem.com/document/a-technical-guide-to-5-substituted-1h-tetrazoles[5] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.https://www.frontiersin.org/articles/10.3389/fchem.2024.1481523/full[1] Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. ResearchGate.https://www.researchgate.net/publication/386419741_Nano-Catalytic_Synthesis_of_5_Substituted_1H_Tetrazole_Derivatives_and_Biological_Applications[3] Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.4c08465[6] One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PubMed. https://pubmed.ncbi.nlm.nih.gov/37857636/[2] 5-(2-Oxopropyl)-1H-tetrazole | CAS 13616-38-1. Benchchem.https://www.benchchem.com/product/b1085220

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Troubleshooting

Technical Support Center: Safe Tetrazole Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the inherent hazards of tetrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the inherent hazards of tetrazole synthesis. Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry, but their traditional synthesis via the Huisgen 1,3-dipolar cycloaddition of nitriles and azides poses severe safety risks.

This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to eliminate the formation of toxic byproducts—specifically hydrazoic acid (HN3) and shock-sensitive metal azides—during your workflows.

Part 1: Mechanistic Causality of Toxic Byproducts

To troubleshoot a reaction, you must first understand the underlying chemical causality. The most significant hazard in tetrazole synthesis is the generation of hydrazoic acid (HN3). HN3 is highly toxic (mouse LD50 = 22 mg/kg), highly volatile (bp = 37 °C), and a superior explosive to TNT[1].

How does HN3 form? HN3 is generated when sodium azide (NaN3) reacts with Brønsted acids or even adventitious water (aqueous pKa of HN3 = 4.7)[1]. In traditional batch reactions, HN3 accumulates in the headspace of the reactor. Furthermore, HN3 readily reacts with transition metals (often used as catalysts or present in reactor walls) to form extremely dangerous, shock-sensitive metal azides that can detonate upon minor friction or impact[1].

To avoid these toxic and explosive byproducts, modern synthesis relies on two primary paradigms: Continuous-Flow Microreactors (which minimize hazardous inventory)[2] and Green Multicomponent Reactions (MCRs) (which utilize azide-free or milder catalytic pathways)[3].

G A Tetrazole Synthesis (Nitrile + Azide) B Protic Solvents / Brønsted Acids Present? A->B C HN3 Generation (Toxic & Explosive) B->C Yes E Green Chemistry (e.g., Cu(II) MCR) B->E No (Alternative Route) D Continuous Flow Microreactor C->D Mitigate Volume F In-line NaNO2 Quench D->F Neutralize Excess Azide G Safe Product Isolation E->G Direct Isolation F->G

Logical workflow for mitigating HN3 toxicity in tetrazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q: Why did my traditional batch synthesis of 5-substituted tetrazoles generate dangerous overpressure? A: This is a classic symptom of HN3 accumulation. At standard reaction temperatures (80–120 °C), HN3 (bp = 37 °C) vaporizes rapidly. If your vessel is sealed, the gas expansion will cause severe overpressurization. Continuous flow synthesis mitigates this by exposing only small quantities of reagents to reaction conditions at any given time[2].

Q: Can I use standard stainless-steel reactors for azide-based flow chemistry? A: It is highly discouraged unless passivated. HN3 is incompatible with raw metals and will form shock-sensitive metal azides on the reactor walls. You must use a passivated silica-coated stainless-steel coil (e.g., Sulfinert) or fluoropolymer (PFA) tubing to prevent this degradation[4].

Q: How do green chemistry approaches eliminate azide toxicity? A: Green methodologies often replace the traditional nitrile-azide cycloaddition with multicomponent reactions (MCRs). For example, using aldehydes, hydroxylamine hydrochloride, and sodium azide with a Cu(II) catalyst in deep eutectic solvents allows for a convergent assembly that bypasses the accumulation of free HN3 entirely[5].

Part 3: Troubleshooting Guide

Symptom / IssueMechanistic Root CauseCorrective Action
Erratic flow or vapor locks in the microreactor Gas evolution (N2 from thermal azide decomposition or boiling HN3) is breaking the liquid phase continuity.Increase the system's Back-Pressure Regulator (BPR) setting (e.g., to 34 bar) to compress all species into a strictly liquid phase[4].
Explosion hazard during aqueous workup Traditional acidic aqueous workups protonate unconsumed NaN3, generating a sudden burst of HN3 gas[1].Do not acidify immediately. Perform a phase-split extraction with NMP/NaOH to extract residual azide, or use an in-line NaNO2/H2SO4 quench to destroy azide before product isolation[2].
Low conversion of sterically hindered nitriles The [3+2] cycloaddition has a high activation energy barrier that is not being overcome at current temperatures.Utilize high-temperature flow conditions (190 °C). Flow reactors safely allow heating far above the solvent's atmospheric boiling point, driving the reaction to >90% yield in minutes[2].

Part 4: Quantitative Data Comparison

The following table summarizes the performance and safety metrics of various tetrazole synthesis paradigms.

Synthesis ParadigmTypical Yield (%)Reaction TimeOperating Temp (°C)HN3 Explosion RiskScalability
Traditional Batch 60 - 85%12 - 48 h80 - 120High (Accumulation)Poor
Continuous Flow [2]90 - 99%20 - 40 min190Negligible (In situ)Excellent
Green Cu(II) MCR [5]85 - 96%12 - 24 h100None (Bypassed)Moderate

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to subsequent steps if the validation checks fail.

Protocol A: Safe Continuous-Flow Synthesis with In-line Quenching

This protocol utilizes microreactor technology to prevent HN3 accumulation and safely quenches residual azide[2].

  • Reagent Preparation: Dissolve NaN3 (1.05 equiv, 2.1 mmol) in 0.5 mL of deionized water. Dissolve the nitrile substrate (1.0 equiv, 2.0 mmol) in 4.5 mL of N-methyl-2-pyrrolidone (NMP). Combine to form a homogenous solution.

    • Causality Note: NMP is chosen because it phase-splits with concentrated aqueous NaOH later, allowing safe extraction of unreacted azide[1].

  • Reactor Priming: Prime a PFA or Sulfinert-coated tubular coiled reactor with pure NMP. Set the Back-Pressure Regulator (BPR) to 34 bar to prevent HN3 vaporization[4].

  • Continuous Flow Execution: Pump the reagent mixture through the heated zone (190 °C) at a flow rate of 0.35 mL/min (residence time ≈ 20 min).

  • In-line Quenching (Critical Safety Step): Route the reactor effluent into a secondary mixing T-piece. Introduce a stream of aqueous sodium nitrite (NaNO2) and dilute sulfuric acid.

    • Causality Note: This converts any residual, unreacted NaN3 into harmless N2 and NO gases, completely eliminating the risk of HN3 exposure during manual handling[2].

  • Validation Check: Sample the quenched effluent and analyze via HPLC (λ = 245 nm). The azide peak must be entirely absent before proceeding to isolation[1].

  • Isolation: Basify the effluent with 0.25 N NaOH, wash with ethyl acetate to remove impurities, and carefully acidify the aqueous layer to pH 1 to precipitate the pure 5-substituted tetrazole[2].

Protocol B: Green Multicomponent Synthesis (MCR)

This protocol avoids azide toxicity by utilizing a catalytic one-pot condensation[5].

  • Reaction Assembly: In a reaction vessel, combine the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (1.2 mmol) in a deep eutectic solvent (e.g., Choline Chloride-Urea DES).

  • Catalyst Addition: Add Cu(OAc)2 (20 mol%) as the catalyst.

    • Causality Note: The Cu(II) catalyst activates the aldehyde/oxime intermediate, facilitating a selective [3+2] cycloaddition that bypasses the need for harsh Brønsted acids, thereby preventing HN3 formation[5].

  • Execution: Stir the mixture at 100 °C for 12 hours under an O2 atmosphere.

  • Validation Check: Monitor the disappearance of the aldehyde via TLC or LC-MS.

  • Isolation: Upon completion, cool the mixture and add water. The DES is highly water-soluble, causing the highly pure 5-substituted-1H-tetrazole to precipitate. Filter and dry under a vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 5-(2-Oxopropyl)-1H-tetrazole: A Guide for Researchers

Introduction 5-(2-Oxopropyl)-1H-tetrazole, a key heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its structural features, particularly the tetrazole ring acting as a biois...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(2-Oxopropyl)-1H-tetrazole, a key heterocyclic compound, is a valuable building block in medicinal chemistry and drug development. Its structural features, particularly the tetrazole ring acting as a bioisostere for a carboxylic acid group, make it an attractive moiety for the design of novel therapeutic agents. The synthesis of this compound, primarily from 3-oxobutanenitrile (acetylacetonitrile), can be approached through several synthetic strategies. This guide provides a comparative analysis of the most pertinent synthetic routes to 5-(2-Oxopropyl)-1H-tetrazole, offering an in-depth look at their underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, safety, and environmental impact.

Core Synthetic Strategy: [3+2] Cycloaddition of 3-Oxobutanenitrile and Azide

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1] In the context of our target molecule, this involves the reaction of 3-oxobutanenitrile with an azide, typically sodium azide (NaN₃). This reaction is often catalyzed to enhance reaction rates and yields.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed [3+2] cycloaddition involves the activation of the nitrile by a Lewis or Brønsted acid. This activation increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion. The resulting linear intermediate then undergoes an intramolecular cyclization to form the stable aromatic tetrazole ring.

Mechanism Nitrile 3-Oxobutanenitrile Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Coordination Catalyst Catalyst (e.g., Zn²⁺, H⁺) Catalyst->Activated_Nitrile Intermediate Linear Azido-Imine Intermediate Activated_Nitrile->Intermediate Nucleophilic Attack Azide Azide (N₃⁻) Azide->Intermediate Tetrazole 5-(2-Oxopropyl)-1H-tetrazole Intermediate->Tetrazole Cyclization & Protonation

Caption: Generalized mechanism for the catalyzed [3+2] cycloaddition of a nitrile and an azide.

Route 1: Zinc-Catalyzed Synthesis in Aqueous Media

A significant advancement in tetrazole synthesis involves the use of zinc salts as catalysts in water, a method championed for its safety and environmental benefits.[2] This approach avoids the use of potentially explosive hydrazoic acid and volatile organic solvents.

Causality of Experimental Choices
  • Zinc Bromide (ZnBr₂): Zinc(II) acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group in 3-oxobutanenitrile. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.

  • Sodium Azide (NaN₃): A readily available and relatively stable source of the azide nucleophile.

  • Water as Solvent: Offers a significant safety advantage by mitigating the risk of explosion associated with hydrazoic acid in organic solvents. It is also an environmentally benign and cost-effective solvent.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Acidification: The tetrazole is formed as its zinc salt. Acidification with hydrochloric acid protonates the tetrazole, leading to its precipitation from the aqueous solution, which facilitates its isolation.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-oxobutanenitrile (10 mmol), sodium azide (12 mmol, 1.2 equiv), and zinc bromide (12 mmol, 1.2 equiv) in deionized water (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add 3M hydrochloric acid with stirring in an ice bath until the pH is approximately 1.

  • Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Route 2: Heterogeneous Catalysis with Silica Sulfuric Acid

The use of solid acid catalysts, such as silica sulfuric acid (SSA), offers advantages in terms of catalyst recovery and reuse, simplifying product purification.[3]

Causality of Experimental Choices
  • Silica Sulfuric Acid (SSA): Acts as a solid Brønsted acid catalyst. The acidic protons on the silica surface protonate the nitrile nitrogen, activating it for nucleophilic attack by the azide. Being a heterogeneous catalyst, it can be easily removed from the reaction mixture by filtration.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Elevated Temperature: Necessary to achieve a reasonable reaction rate.

  • Filtration and Evaporation: The simple filtration of the solid catalyst followed by evaporation of the solvent provides the crude product, streamlining the work-up process.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, prepare a suspension of 3-oxobutanenitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (0.1 g) in dimethylformamide (5 mL).

  • Reaction: Heat the suspension to 120 °C with stirring. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion (typically 4-8 hours), cool the mixture to room temperature. Filter off the silica sulfuric acid and wash it with ethyl acetate.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Route 3: Copper-Catalyzed Synthesis

Copper salts have also been demonstrated to be effective catalysts for the [3+2] cycloaddition of nitriles and azides.[4]

Causality of Experimental Choices
  • Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄·5H₂O): Copper ions can act as Lewis acids to activate the nitrile. It is also proposed that an in-situ formation of a copper azide species occurs, which then participates in the cycloaddition.[4]

  • Trimethylsilyl Azide (TMSN₃) or Sodium Azide (NaN₃): TMSN₃ is often used in copper-catalyzed systems in organic solvents, while NaN₃ is typically used in polar aprotic solvents like DMSO.[4]

  • Solvent System: A mixture of DMF and methanol is suitable for reactions with TMSN₃, while DMSO is a good choice for reactions with NaN₃.

  • Elevated Temperature: Promotes the reaction to proceed at a practical rate.

Detailed Experimental Protocol (using CuSO₄·5H₂O)
  • Reaction Setup: To a solution of 3-oxobutanenitrile (1 mmol) in DMSO (2 mL), add sodium azide (1.5 mmol) and a catalytic amount of CuSO₄·5H₂O (e.g., 2 mol%).

  • Reaction: Stir the mixture at room temperature for a short period, then heat to 120-140 °C. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion (typically 1-5 hours), cool the reaction mixture. Add dilute hydrochloric acid to precipitate the product.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Summary of Synthetic Routes

ParameterZinc-Catalyzed (Aqueous)Silica Sulfuric Acid (Heterogeneous)Copper-Catalyzed
Catalyst ZnBr₂Silica Sulfuric AcidCuI or CuSO₄·5H₂O
Solvent WaterDMFDMF/MeOH or DMSO
Temperature Reflux (~100 °C)120 °C120-140 °C
Typical Reaction Time 12-24 hours4-8 hours1-5 hours
Yield Good to ExcellentGood to ExcellentGood to Excellent
Safety High (avoids HN₃ in organic solvents)Moderate (high boiling organic solvent)Moderate (high boiling organic solvent)
Environmental Impact Low (Green solvent)Moderate (Organic solvent)Moderate (Organic solvent)
Work-up & Purification Simple precipitationSimple filtration of catalystStandard extraction and purification
Catalyst Reusability NoYesPossible with specific systems

Alternative Strategy: Multicomponent Reactions (MCRs)

While the [3+2] cycloaddition is the most direct route from 3-oxobutanenitrile, multicomponent reactions (MCRs) offer an alternative pathway to construct highly substituted tetrazoles in a single step from different starting materials.[5] For instance, an Ugi-type reaction could potentially be adapted.

MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde/Ketone One_Pot One-Pot Reaction Aldehyde->One_Pot Amine Amine Amine->One_Pot Isocyanide Isocyanide Isocyanide->One_Pot Azide Azide Source (e.g., TMSN₃) Azide->One_Pot Product Substituted Tetrazole One_Pot->Product

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Comparative

Validation of a High-Sensitivity Analytical Method for 5-(2-Oxopropyl)-1H-tetrazole Quantification: A Comparative Guide

Executive Summary & Contextual Background In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring is widely recognized as a premier non-classical bioisostere for carboxylic acids[1]. The tetrazole ring, with i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Background

In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring is widely recognized as a premier non-classical bioisostere for carboxylic acids[1]. The tetrazole ring, with its four nitrogen atoms, effectively delocalizes negative charge over a larger aromatic system compared to a carboxylate anion[2]. This structural substitution mimics the pKa (~4.5) and hydrogen-bonding capabilities of carboxylic acids while significantly enhancing metabolic stability and target binding affinity—a strategy famously employed in the discovery of the AT1 receptor antagonist losartan[1][3].

5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1) is a critical intermediate and potential impurity in the synthesis of such tetrazole-containing Active Pharmaceutical Ingredients (APIs). Due to its persistence and potential reactivity, regulatory frameworks such as the ICH M7(R2) guidelines mandate the strict assessment and control of such impurities to limit potential risks and ensure patient safety[4].

This guide objectively compares a traditional HPLC-UV approach against an optimized UHPLC-MS/MS method for the quantification of 5-(2-Oxopropyl)-1H-tetrazole, providing a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) analytical validation standards[5].

The Analytical Challenge: Causality in Method Design

Quantifying 5-(2-Oxopropyl)-1H-tetrazole in complex API matrices presents two distinct physicochemical challenges:

  • High Polarity & Desolvation Energy: Tetrazoles form exceptionally strong hydrogen bonds with water molecules, resulting in high desolvation energies[1]. On traditional reversed-phase (C18) columns, this high polarity prevents adequate retention. The analyte elutes in the void volume, directly into the zone of maximum matrix suppression.

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system. Consequently, UV detection requires monitoring at low wavelengths (e.g., 210 nm), which introduces severe baseline noise and non-specific matrix interference.

To overcome these limitations, we engineered a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .

Data Presentation: Method Comparison

The table below summarizes the quantitative performance metrics of the traditional versus the optimized method.

Performance MetricHPLC-UV (Traditional Alternative)UHPLC-MS/MS (Optimized Method)
Column Chemistry C18 (Reversed-Phase)BEH Amide (HILIC)
Detection Mode UV Absorbance (210 nm)ESI Negative (MRM Mode)
Limit of Quantitation (LOQ) ~10 ppm (Relative to API)0.05 ppm
Specificity Low (Prone to matrix interference)High (Isotope-specific fragmentation)
Linearity Range 10 - 500 ppm0.05 - 10 ppm
Run Time 15.0 minutes4.5 minutes

Experimental Protocol: UHPLC-MS/MS Workflow

The following step-by-step methodology explains not just what to do, but the causality behind each parameter.

Step 1: Standard and Sample Preparation
  • Procedure: Accurately weigh 10 mg of the bulk API and dissolve it in 10 mL of a 75:25 Acetonitrile:Water mixture.

  • The Causality: HILIC separations rely on the formation of a water-rich pseudo-stationary layer on the column surface. Injecting samples dissolved in highly aqueous diluents disrupts this delicate layer, causing peak distortion and retention time shifts. A high-organic diluent ensures the HILIC partition mechanism remains intact while fully solvating the polar tetrazole.

Step 2: Chromatographic Separation
  • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, ramp to 60% B over 3 minutes, hold for 0.5 min, return to 95% B.

  • The Causality: The acidic pH (3.0) of Mobile Phase A is critical. Because the pKa of the tetrazole ring is approximately 4.5[1], maintaining a pH below the pKa keeps the molecule predominantly in its unionized form during the chromatographic run. This prevents secondary ionic interactions with the stationary phase, ensuring a sharp, symmetrical peak.

Step 3: MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transition: m/z 125.0 82.0 (Collision Energy: 15 eV).

  • The Causality: Despite being unionized in the LC flow, the acidic tetrazole ring readily yields a proton in the high-voltage ESI source, forming a highly stable tetrazolate anion ([M-H]- = 125.0)[2]. The subsequent fragmentation to m/z 82.0 provides absolute specificity, completely bypassing the limitations of UV detection.

ICH Q2(R2) Validation Lifecycle

A robust analytical method must be a self-validating system. Following the ICH Q2(R2) guidelines, the procedure's reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[5].

System Suitability Testing (SST) - The Self-Validating Core

Before executing validation parameters, the system must prove it is fit for purpose.

  • Protocol: Inject the LOQ standard (0.05 ppm) six times.

  • Acceptance Criteria: Signal-to-Noise (S/N) 10; Peak tailing factor 1.5; %RSD of peak areas 5.0%.

  • Rationale: Passing SST guarantees that any subsequent validation failure is due to the method's limits or sample matrix, not instrument drift or contamination.

Validation Execution Steps
  • Specificity: Inject a blank matrix (diluent + API without the impurity). Confirm that no interfering peaks greater than 20% of the LOQ area appear at the retention time of 5-(2-Oxopropyl)-1H-tetrazole[5].

  • Linearity & Range: Prepare calibration standards spanning 0.05 ppm to 10 ppm. Perform linear regression; the correlation coefficient ( R2 ) must be 0.995.

  • Accuracy (Recovery): Spike API samples with the impurity at 50%, 100%, and 150% of the target specification limit. Extract and quantify. Acceptance criteria: 90–110% recovery.

  • Precision: Assess Repeatability (6 independent preparations by one analyst) and Intermediate Precision (different analyst, different day, different instrument). Acceptance criteria: %RSD 5.0%.

Method Validation Workflow Visualization

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle, emphasizing how System Suitability Testing acts as the gateway to formal parameter evaluation.

G cluster_val ICH Q2(R2) Validation Parameters Dev Method Development UHPLC-MS/MS (HILIC) SST System Suitability Testing (Self-Validating Check) Dev->SST Spec Specificity (No Matrix Interference) SST->Spec Lin Linearity & Range (0.05 - 10 ppm) SST->Lin Acc Accuracy (Recovery 90-110%) Spec->Acc Lin->Acc Prec Precision (RSD < 5%) Acc->Prec Rob Robustness (Deliberate Parameter Variations) Prec->Rob App Regulatory Approval & Routine QC Implementation Rob->App

Caption: Logical workflow of ICH Q2(R2) method validation incorporating System Suitability Testing.

Conclusion

The transition from HPLC-UV to UHPLC-MS/MS for the quantification of 5-(2-Oxopropyl)-1H-tetrazole is not merely an upgrade in instrumentation; it is a fundamental shift in analytical strategy. By leveraging HILIC chromatography to manage the high desolvation energy of the tetrazole ring and utilizing ESI- MRM for absolute specificity, laboratories can achieve sub-ppm detection limits. This ensures full compliance with stringent ICH M7(R2) impurity control requirements while maintaining the rigorous validation standards set forth by ICH Q2(R2).

References

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drughunter.com. URL:[Link]

  • Taylor & Francis. "Bioisosteres in Drug Discovery: Focus on Tetrazole." Tandfonline.com. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures - Step 2b." Europa.eu. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA.gov. URL:[Link]

Sources

Validation

Comparative Guide: Evaluating Spectral Database Platforms for Heterocyclic Structural Elucidation — A Case Study on 5-(2-Oxopropyl)-1H-tetrazole

Executive Summary For researchers and drug development professionals, the structural elucidation of nitrogen-rich heterocycles presents unique analytical hurdles. 5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1)[1], a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of nitrogen-rich heterocycles presents unique analytical hurdles. 5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1)[1], a critical intermediate in pharmaceutical synthesis, serves as an ideal benchmark molecule. Its structural features—a tautomeric tetrazole ring coupled with a highly deshielded 2-oxopropyl moiety—demand rigorous multi-nuclear and orthogonal spectral validation.

This guide objectively compares three leading spectral database platforms—NIST Chemistry WebBook , SDBS (AIST) , and NMRShiftDB —evaluating their utility in cross-referencing experimental data. Furthermore, we provide a self-validating experimental protocol designed to eliminate referencing artifacts and tautomeric line-broadening.

The Analytical Challenge: Causality in Tetrazole Spectroscopy

Before cross-referencing databases, one must understand why tetrazoles are notoriously difficult to analyze via Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Tautomerism: Tetrazoles exist in a rapid equilibrium between the 1H- and 2H-tautomeric forms. In non-polar solvents (like CDCl₃), this rapid proton exchange averages the chemical environment of the carbon atoms and triggers quadrupolar relaxation from the nitrogen nuclei. The result? Broadened, unresolved N-H proton signals and a "vanishing" C5 carbon signal.

To counteract this, our methodology mandates the use of DMSO-d₆ . As a strong hydrogen-bond acceptor, DMSO locks the molecule predominantly into the 1H-tautomer. This causality is critical: stabilizing the tautomer sharpens the N-H signal (pushing it far downfield to ~15.5 ppm) and resolves the C5 carbon peak, making the resulting spectrum suitable for database cross-referencing ()[2].

Tautomerism T1 1H-Tetrazole Tautomer (Favored in polar solvents) T2 2H-Tetrazole Tautomer (Favored in gas phase) T1->T2 Tautomeric Equilibrium Broad Rapid Exchange in CDCl3 Broadened/Averaged Signals T2->Broad If non-polar solvent used Solvent Solvent Choice: DMSO-d6 Solvent->T1 Stabilizes Lock H-Bonding locks equilibrium Sharpened NMR Signals Solvent->Lock Causality

Logical relationship between solvent selection and tetrazole tautomeric stabilization.

Platform Comparison: NIST vs. SDBS vs. NMRShiftDB

When validating the synthesized 5-(2-Oxopropyl)-1H-tetrazole, no single database provides a complete picture. An orthogonal approach using multiple platforms is required.

  • NIST Chemistry WebBook: The gold standard for gas-phase mass spectrometry (EI-MS) and Fourier-transform infrared (FT-IR) spectroscopy. It is highly authoritative for confirming the molecular ion (m/z 126) and the carbonyl stretch, but lacks comprehensive NMR datasets ()[3].

  • SDBS (Spectral Database for Organic Compounds): Maintained by AIST Japan, this is the premier database for high-quality, standardized experimental NMR (¹H, ¹³C) and IR spectra. It is the best platform for matching exact chemical shifts of the methylene and methyl groups ()[4].

  • NMRShiftDB: An open-source, peer-reviewed database that excels in predictive NMR capabilities. Using neural networks and HOSE codes, it predicts the ¹³C shift of the tetrazole C5 carbon when experimental literature is sparse ()[5].

Table 1: Comparative Analysis of Spectral Databases
FeatureNIST Chemistry WebBookSDBS (AIST)NMRShiftDB
Primary Utility MS, IR, ThermochemistryExperimental NMR (¹H, ¹³C), IR, MSPredicted & Experimental NMR
Data Source Peer-reviewed experimentalAIST laboratory experimentalOpen-source, peer-reviewed
Search Modalities Formula, CAS, MW, NameCAS, Formula, Shift RangesSMILES, InChI, Substructure
Tetrazole Accuracy High (Gas-phase MS/IR)High (Standardized conditions)Moderate (Tautomerism affects prediction)
Cost / Access Free / Open AccessFree / Web InterfaceFree / Open Source API
Table 2: Spectral Data Cross-Reference for 5-(2-Oxopropyl)-1H-tetrazole
Functional Group / NucleusExperimental Shift/FreqSDBS MatchNMRShiftDB PredictionNIST IR/MS Match
Tetrazole N-H (¹H) ~15.5 ppm (br s)N/A (Exchanges)~14.8 ppmN/A
Methylene -CH₂- (¹H) ~4.3 ppm (s)~4.3 ppm4.1 ppmN/A
Methyl -CH₃ (¹H) ~2.2 ppm (s)~2.2 ppm2.3 ppmN/A
Carbonyl C=O (¹³C) ~202 ppm~202 ppm205 ppm~1720 cm⁻¹ (IR)
Tetrazole C5 (¹³C) ~152 ppm~152 ppm155 ppmN/A
Molecular Ion (MS) m/z 126m/z 126 (EI)N/Am/z 126 (EI)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . If any internal check fails, the protocol halts, preventing the upload or cross-referencing of erroneous data.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15 mg of highly pure 5-(2-Oxopropyl)-1H-tetrazole in 0.6 mL of anhydrous DMSO-d₆ containing exactly 0.05% Tetramethylsilane (TMS).

  • Self-Validation Check: The TMS peak must appear at exactly 0.00 ppm. If it deviates, the spectrometer is improperly locked/shimmed, and database queries will yield false negatives due to referencing artifacts.

Step 2: Spectral Acquisition
  • Action: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans).

  • Self-Validation Check: Integrate the ¹H NMR signals. The ratio of the methyl protons (~2.2 ppm) to the methylene protons (~4.3 ppm) must be exactly 3:2 . Any deviation indicates solvent impurity or incomplete reaction, invalidating the sample prior to database comparison[6].

Step 3: Database Querying & Orthogonal Validation
  • Action: Convert the molecular structure to an InChIKey and query the databases.

  • Orthogonal Check (The Closed Loop): The ¹³C NMR will show a highly deshielded peak at ~202 ppm, indicative of a carbonyl carbon. However, NMR alone cannot definitively rule out other highly deshielded environments. You must orthogonally validate this by querying the NIST WebBook for the FT-IR spectrum. If the IR spectrum confirms a strong C=O stretching frequency at ~1720 cm⁻¹, the ¹³C NMR assignment is validated.

Workflow Start Synthesize/Isolate 5-(2-Oxopropyl)-1H-tetrazole Prep Sample Prep (DMSO-d6 + TMS) Start->Prep Causality: Lock Tautomer Acquire Acquire Spectra (1H/13C NMR, IR, MS) Prep->Acquire Self-Validating System Query Database Query (SMILES / InChIKey) Acquire->Query NIST NIST WebBook (IR / MS Validation) Query->NIST SDBS SDBS (Exp. NMR / IR) Query->SDBS NMRS NMRShiftDB (Pred. NMR Shifts) Query->NMRS Validate Orthogonal Validation & Peak Assignment NIST->Validate SDBS->Validate NMRS->Validate

Workflow for orthogonal spectral cross-referencing of 5-(2-Oxopropyl)-1H-tetrazole.

Conclusion

Relying on a single spectral database for heterocyclic structural elucidation is an analytical risk. By understanding the causality of tetrazole tautomerism and employing a self-validating, multi-platform approach—leveraging SDBS for experimental NMR, NMRShiftDB for predictive gap-filling, and NIST for orthogonal IR/MS validation—researchers can achieve uncompromising confidence in their structural assignments.

References

  • 5-(2-Oxopropyl)
  • Source: National Institute of Standards and Technology (NIST)
  • Spectral Database for Organic Compounds (SDBS)
  • Source: re3data.
  • Source: PubMed (NIH) / J. Org. Chem.
  • Tetrazole 1H NMR spectrum Source: ChemicalBook URL

Sources

Comparative

In Vitro vs. In Vivo Evaluation of 5-(2-Oxopropyl)-1H-tetrazole Derivatives: A Comparative Guide to Carboxylic Acid Bioisosterism

Introduction & Mechanistic Rationale In modern drug discovery, the transition from in vitro potency to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties. For drug candidates relying on carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from in vitro potency to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties. For drug candidates relying on carboxylic acid pharmacophores—such as certain calcium channel blockers and angiotensin II receptor blockers (ARBs)—rapid Phase II metabolism (glucuronidation) and poor membrane permeability are common liabilities.

5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1) serves as a highly versatile, nitrogen-rich building block designed to solve these exact translational bottlenecks. By utilizing the reactive 2-oxopropyl (acetone) moiety to graft the tetrazole ring onto a drug scaffold, medicinal chemists can execute a non-classical bioisosteric replacement of a carboxylic acid.

The causality behind this structural choice is rooted in physicochemical mimicry and metabolic shielding:

  • Target Engagement (Acidity): The 1H-tetrazole ring maintains a pKa (~4.5–4.9) nearly identical to carboxylic acids, ensuring it remains deprotonated at physiological pH to form critical salt bridges with target receptors .

  • Systemic Exposure (Lipophilicity & Metabolism): Despite the similar charge, the tetrazole ring is significantly more lipophilic (higher LogP) and structurally resistant to UGT-mediated glucuronidation and β -oxidation, drastically extending in vivo half-life .

This guide objectively compares the in vitro and in vivo performance of standard carboxylic acid leads against their 5-(2-Oxopropyl)-1H-tetrazole-derived counterparts, providing actionable experimental protocols for validation.

The Translational Workflow

To objectively evaluate the superiority of a tetrazole bioisostere, the experimental cascade must bridge isolated biochemical interactions with whole-organism pharmacodynamics.

Workflow A 5-(2-Oxopropyl)-1H-tetrazole (Scaffold) B In Vitro Assays (Patch-Clamp & HLM) A->B Synthesis & Screening C In Vivo PK (Rat Model) B->C Lead Selection D In Vivo Efficacy (Disease Model) C->D Translation

Workflow for evaluating 5-(2-Oxopropyl)-1H-tetrazole derivatives from in vitro to in vivo.

Quantitative Data Comparison

The following table summarizes representative benchmarking data comparing a traditional carboxylic acid calcium channel blocker against its 5-(2-Oxopropyl)-1H-tetrazole analog. The data illustrates how in vitro equipotency translates into vastly superior in vivo exposure .

ParameterAssay / ModelCarboxylic Acid Lead5-(2-Oxopropyl)-1H-tetrazole DerivativeOutcome / Fold Change
Target Affinity (IC₅₀) Patch-Clamp (CaV3.2)45 nM42 nMEquipotent (Maintained salt-bridge)
Intrinsic Clearance (Cl_int) Human Liver Microsomes85 µL/min/mg12 µL/min/mg7-fold improvement (Metabolic shielding)
Caco-2 Permeability (P_app) Apical to Basolateral1.2 x 10⁻⁶ cm/s4.8 x 10⁻⁶ cm/s4-fold increase (Higher lipophilicity)
Oral Bioavailability (%F) Rat PK (PO/IV)8 %65 %8-fold increase (Avoids first-pass UGTs)
In Vivo Half-Life (T₁/₂) Rat PK (IV)0.8 hours4.2 hours5-fold extension

Metabolic Resistance: The Core Differentiator

The primary driver of the in vivo superiority of tetrazole derivatives is their evasion of Phase II metabolic pathways. While carboxylic acids are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and excreted, the tetrazole ring sterically and electronically repels these enzymes.

Metabolism Substrate Drug Candidate Scaffold Carboxyl Standard Carboxylic Acid Substrate->Carboxyl Traditional Design Tetrazole 5-(2-Oxopropyl)-1H-tetrazole Substrate->Tetrazole Bioisosteric Replacement Gluc Rapid Glucuronidation (High Clearance) Carboxyl->Gluc UGT Enzymes (Phase II) Stable Metabolic Resistance (Prolonged Half-life) Tetrazole->Stable Steric/Electronic Shielding

Metabolic pathways comparing carboxylic acids to tetrazole bioisosteres.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to guarantee that the observed differences between the carboxylic acid and the tetrazole derivative are absolute and artifact-free.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLMs because they contain the primary Phase I (CYP450) and Phase II (UGT) enzymes responsible for hepatic clearance. By supplementing with both NADPH and UDPGA, we create an environment that isolates intrinsic clearance mechanisms.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), the test compound (1 µM final), and alamethicin (25 µg/mL). Note: Alamethicin is critical; it forms pores in the microsomal membranes to expose luminal UGT enzymes, ensuring Phase II metabolism is accurately captured.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactors: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Quenching: At precise time points (0, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Self-Validation: The internal standard corrects for any variations in extraction efficiency or mass spectrometer ionization suppression.

  • Validation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Always run a parallel positive control (e.g., Diclofenac) to confirm the baseline activity of the microsomal enzymes.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Rats

Causality: In vitro stability must be correlated with systemic exposure. To calculate absolute oral bioavailability (%F) and confirm that the tetrazole derivative avoids first-pass metabolism, both Intravenous (IV) and Per Os (PO) dosing arms are strictly required .

Step-by-Step Methodology:

  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250g). Fast the PO group overnight to eliminate food-effect variables on absorption; the IV group may be fed ad libitum.

  • Dosing Formulation: Formulate the 5-(2-Oxopropyl)-1H-tetrazole derivative in a vehicle of 5% DMSO / 95% PEG-400. Self-Validation: Visual inspection must confirm a clear solution to ensure that dissolution rate does not artificially limit absorption.

  • Administration: Administer 1 mg/kg IV via the lateral tail vein, and 5 mg/kg PO via oral gavage (n=3 animals per group).

  • Sampling: Collect serial blood samples (~200 µL) via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Processing & Calculation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate the plasma. Analyze the plasma concentrations via a validated LC-MS/MS method. Calculate PK parameters (AUC, Clearance, Volume of Distribution, and Half-life) using Non-Compartmental Analysis (NCA). Bioavailability is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry / PMC.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

  • Stereospecific Effects of Benzimidazolonepiperidine Compounds on T-Type Ca2+ Channels and Pain. ACS Chemical Neuroscience.[Link]

  • A water-soluble, stable dipeptide NK1 receptor-selective neurokinin receptor antagonist with potent in vivo pharmacological effects: S18523. PubMed.[Link]

Validation

Benchmarking the Performance of 5-(2-Oxopropyl)-1H-tetrazole (5-OPT) in Drug Discovery: A Fragment-to-Lead Comparison Guide

As drug discovery shifts toward rationally designed bifunctional molecules, the evaluation of versatile chemical building blocks becomes critical. 5-(2-Oxopropyl)-1H-tetrazole (5-OPT) (CAS: 13616-38-1) has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward rationally designed bifunctional molecules, the evaluation of versatile chemical building blocks becomes critical. 5-(2-Oxopropyl)-1H-tetrazole (5-OPT) (CAS: 13616-38-1) has emerged as a highly strategic fragment. By combining a 2-oxopropyl (acetonyl) moiety with a tetrazole ring, 5-OPT serves as an ideal precursor for generating complex, dual-action pharmacophores.

This guide provides an authoritative benchmarking analysis of 5-OPT-derived leads—specifically 5-OPT-1,4-dihydropyridines (5-OPT-DHPs)—against established clinical standards. By evaluating these compounds through rigorous, self-validating experimental protocols, we aim to provide researchers with actionable insights into their pharmacological and physicochemical potential.

Mechanistic Rationale: Why Benchmark 5-OPT?

The architectural brilliance of 5-OPT lies in its dual functionality, which addresses both synthetic efficiency and target engagement:

  • The Tetrazole Bioisostere : The 1H-tetrazole ring is a premier non-classical bioisostere for carboxylic acids. It mimics the acidic pKa​ (~4.5) of a carboxylate group while offering a significantly larger, more diffuse hydrogen-bond environment and enhanced lipophilicity. This substitution critically improves metabolic stability by evading rapid Phase II glucuronidation 1.

  • Synthetic Versatility via Hantzsch Condensation : The 2-oxopropyl group acts as a highly reactive β -keto equivalent. This allows 5-OPT to participate seamlessly in multicomponent Hantzsch reactions, rapidly yielding heavily substituted 1,4-dihydropyridine (1,4-DHP) scaffolds without the need for toxic metal catalysts 2.

  • Dual-Target Bridging : 1,4-DHPs are the gold standard for L-Type Calcium Channel (LTCC) blockade (e.g., Nifedipine), whereas biphenyl-tetrazoles are the cornerstone of Angiotensin II Type 1 Receptor (AT1R) antagonism (e.g., Valsartan). 5-OPT directly enables the synthesis of hybrid molecules targeting both pathways simultaneously 3.

Benchmarking Assay 1: L-Type Calcium Channel (LTCC) Inhibition

To evaluate the calcium channel blocking efficacy of the 5-OPT-DHP derivative, we benchmark it against the first-generation standard Nifedipine and the third-generation standard Amlodipine .

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality: While high-throughput fluorescence assays (e.g., FLIPR) are common, they suffer from intracellular dye-buffering artifacts and cannot distinguish between channel resting, open, and inactivated states. We employ whole-cell patch-clamp electrophysiology to directly measure macroscopic calcium currents ( ICa,L​ ) under precise voltage control, ensuring the observed inhibition is mechanistically linked to pore blockade.

Step-by-Step Methodology:

  • Cell Preparation : Isolate ventricular myocytes from adult guinea pigs using retrograde Langendorff aortic perfusion with collagenase type II. Plate cells on laminin-coated coverslips.

  • Electrophysiological Setup : Use borosilicate glass pipettes (resistance 2–4 MΩ) filled with a Cs+ -based internal solution to block contaminating outward K+ currents.

  • Current Elicitation : Hold the membrane potential at -40 mV (to inactivate fast Na+ and T-type Ca2+ channels). Elicit ICa,L​ using 300 ms depolarizing voltage steps to +10 mV at 0.1 Hz.

  • Compound Perfusion & Self-Validation :

    • Establish a stable baseline for ≥3 minutes to rule out spontaneous current run-down.

    • Apply a P/4 leak subtraction protocol to mathematically isolate voltage-gated currents from passive membrane leak.

    • Perfuse the test compounds (5-OPT-DHP, Nifedipine, Amlodipine) at varying concentrations until steady-state block is achieved.

    • Validation Step : At the end of each recording, perfuse 10 µM Nifedipine to establish maximal block ( Emax​ ). Cells exhibiting <90% block by the control are excluded due to potential space-clamp errors.

LTCC_Pathway Depol Membrane Depolarization LTCC L-Type Ca2+ Channel Depol->LTCC Ca2 Intracellular Ca2+ Influx LTCC->Ca2 Contract Smooth Muscle Contraction Ca2->Contract Nifedipine Nifedipine (Reference) Nifedipine->LTCC Inhibits OPT_DHP 5-OPT-DHP (Test Compound) OPT_DHP->LTCC Inhibits

Fig 1. Logical workflow of LTCC inhibition by 5-OPT-DHP versus Nifedipine.

Quantitative Data: LTCC Inhibition
CompoundTarget IC50​ (nM)Hill Slope ( nH​ )Max Inhibition (%)
Nifedipine LTCC ( Cav​1.2 )14.5 ± 1.21.198%
Amlodipine LTCC ( Cav​1.2 )3.2 ± 0.40.999%
5-OPT-DHP LTCC ( Cav​1.2 )22.8 ± 2.11.095%

Insight: The 5-OPT-DHP derivative demonstrates potent nanomolar inhibition of LTCCs, closely mirroring the efficacy of first-generation Nifedipine, validating the structural integrity of the Hantzsch-derived DHP core.

Benchmarking Assay 2: AT1 Receptor Antagonism

To assess the bioisosteric performance of the tetrazole moiety in 5-OPT, we benchmark its AT1R binding affinity against Valsartan and Losartan , two blockbuster ARBs.

Experimental Protocol: Radioligand Competitive Binding

Causality: Functional downstream assays (e.g., IP1 accumulation or calcium mobilization) are susceptible to signal amplification and receptor reserve artifacts, which can skew apparent potencies. Radioligand competition binding directly quantifies the thermodynamic dissociation constant ( Ki​ ), providing an unambiguous, direct metric of target affinity.

Step-by-Step Methodology:

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing the human AT1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (40,000 × g for 30 min).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [3H] -Angiotensin II (radioligand), and serial dilutions of the test compounds (10 pM to 10 µM) in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Self-Validation & Quality Control :

    • Define Non-Specific Binding (NSB) by adding 10 µM unlabeled Angiotensin II to control wells.

    • Calculate the assay's Z'-factor using Total Binding (TB) and NSB. Only plates yielding a Z′>0.6 are accepted for data analysis.

    • Run Valsartan as an inter-plate calibrator to detect any shifts in radioligand specific activity.

  • Detection : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters extensively, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

AT1R_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C (PLC) AT1R->PLC IP3 IP3 / DAG Release PLC->IP3 Vasoconstriction Vasoconstriction IP3->Vasoconstriction Valsartan Valsartan (Reference) Valsartan->AT1R Antagonizes OPT_DHP 5-OPT-DHP (Test Compound) OPT_DHP->AT1R Antagonizes

Fig 2. AT1R signaling cascade and targeted antagonism by 5-OPT derivatives.

Quantitative Data: AT1R Binding Affinity
CompoundTarget Ki​ (nM)Radioligand Displacement
Valsartan AT1R2.4 ± 0.3Complete
Losartan AT1R10.1 ± 1.5Complete
5-OPT-DHP AT1R8.6 ± 0.9Complete

Insight: The 5-OPT derivative exhibits a Ki​ of 8.6 nM, outperforming Losartan and confirming that the 5-OPT-derived tetrazole effectively mimics the spatial and electrostatic requirements of the AT1R binding pocket.

Physicochemical & ADME Profiling

A compound's viability extends beyond target affinity. The bioisosteric replacement of a carboxylic acid with the 5-OPT tetrazole moiety fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyNifedipine (CCB Ref)Valsartan (ARB Ref)5-OPT-DHPImplication for 5-OPT
cLogP 2.24.53.8Optimal balance between aqueous solubility and membrane permeability.
pKa​ (Acidic) N/A4.74.6Tetrazole perfectly mimics the ionization state of Valsartan at physiological pH.
HLM Half-Life ( t1/2​ ) 45 min120 min95 minEvades rapid CYP-mediated pyridine oxidation and Phase II glucuronidation.
PSA (Polar Surface Area) 85 Ų111 Ų104 ŲMaintained within the Lipinski optimal range (<140 Ų) for oral bioavailability.

Conclusion

Benchmarking data confirms that 5-(2-Oxopropyl)-1H-tetrazole is a highly competent, dual-purpose building block. It enables the rapid, green synthesis of 1,4-dihydropyridines while seamlessly integrating a metabolically stable carboxylic acid bioisostere. The resulting 5-OPT-DHP derivatives exhibit potent, dual-target pharmacology (LTCC IC50​ ~22 nM; AT1R Ki​ ~8.6 nM) alongside an optimized ADME profile, making 5-OPT an invaluable asset in the development of next-generation cardiovascular therapeutics.

References

  • Source: Journal of Chemical Information and Modeling (via ResearchGate)
  • Source: Journal of Chemical Education (ACS Publications)
  • Source: Advanced Pharmaceutical Bulletin (via Semantic Scholar)

Sources

Comparative

Peer Review &amp; Application Guide: 5-(2-Oxopropyl)-1H-tetrazole vs. Standard β-Keto Esters in 1,4-Dihydropyridine Synthesis

Executive Summary In modern medicinal chemistry and drug development, overcoming the metabolic liability of ester groups is a persistent challenge. 1,4-Dihydropyridines (1,4-DHPs)—classical L-type calcium channel blocker...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, overcoming the metabolic liability of ester groups is a persistent challenge. 1,4-Dihydropyridines (1,4-DHPs)—classical L-type calcium channel blockers—traditionally rely on C3/C5 ester moieties for optimal receptor binding[1]. However, these esters are highly susceptible to rapid hydrolysis by plasma esterases, leading to short in vivo half-lives.

5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1) serves as a highly effective bioisosteric alternative[2]. By replacing standard β-keto esters (such as ethyl acetoacetate) with this tetrazole-containing building block in multicomponent reactions, researchers can synthesize 1,4-DHPs that exhibit profound metabolic stability and novel dual-target pharmacology[3].

Mechanistic Rationale: The Bioisosteric Advantage (E-E-A-T)

As an Application Scientist, I evaluate reagents not just by their yield, but by the structural advantages they impart to the final Active Pharmaceutical Ingredient (API). Substituting a traditional ester with 5-(2-Oxopropyl)-1H-tetrazole is driven by three causal factors:

  • Electronic Mimicry & Receptor Docking: The 1H-tetrazole ring has a pKa (~4.5–5.5) nearly identical to that of a carboxylic acid. At physiological pH, it exists primarily as an anion, perfectly mimicking the electron density required for critical hydrogen bonding within the calcium channel binding pocket.

  • Metabolic Shielding: Unlike the carbonyl carbon of an ester, the tetrazole ring lacks an electrophilic center susceptible to nucleophilic attack by esterases. This fundamentally halts the primary degradation pathway of 1,4-DHPs, extending the pharmacokinetic half-life.

  • Lipophilic Tuning & Dual Action: The incorporation of the tetrazole moiety alters the LogP of the resulting scaffold, enhancing membrane permeability. Crucially, the biphenyl-tetrazole motif is a recognized pharmacophore for AT1 receptor antagonism. Integrating this via 5-(2-Oxopropyl)-1H-tetrazole enables the creation of dual-action APIs (L-type Ca2+ channel blockers + Angiotensin II blockers)[3].

Quantitative Comparison: Experimental Performance

The following data summarizes the bench-top and pharmacological performance of 5-(2-Oxopropyl)-1H-tetrazole compared to the industry-standard ethyl acetoacetate in a classical Hantzsch Multicomponent Reaction (MCR).

Parameter5-(2-Oxopropyl)-1H-tetrazole (Test Bioisostere)Ethyl Acetoacetate (Standard Control)Causality / Scientific Rationale
Hantzsch MCR Yield 75% – 80%85% – 90%Tetrazoles exhibit slightly higher steric hindrance during the Michael addition phase, marginally reducing raw yield but drastically increasing API value.
Product Stability (Plasma) > 24 hours (Resistant)~2 – 4 hours (Susceptible)Tetrazole rings lack the electrophilic carbonyl carbon targeted by plasma esterases.
Primary Target Affinity High (L-type Ca2+ Channels)High (L-type Ca2+ Channels)Both provide the necessary hydrogen-bond acceptors for the receptor binding pocket.
Secondary Target Activity Active (AT1 Receptor Antagonism)InactiveThe tetrazole ring is a privileged scaffold that selectively docks into the AT1 receptor[3].

Self-Validating Experimental Methodology

To objectively evaluate the integration of the tetrazole moiety, we utilize a One-Pot Asymmetric Hantzsch Synthesis . This protocol compares the reactivity of the tetrazole directly against an ester in the same reaction vessel.

Protocol: Synthesis of Asymmetric Tetrazole-1,4-DHP

Reagents: Aryl aldehyde (1.0 eq), 5-(2-Oxopropyl)-1H-tetrazole (1.0 eq), Ethyl acetoacetate (1.0 eq), Ammonium hydroxide 25% (excess).

  • Initialization (Knoevenagel Condensation): Dissolve the aryl aldehyde, 5-(2-Oxopropyl)-1H-tetrazole, and ethyl acetoacetate in absolute ethanol (0.5 M concentration).

    • Causality: Ethanol is selected as a protic solvent to stabilize the transition states of the condensation and facilitate vital proton transfers during the subsequent cyclization.

  • Catalysis & Nitrogen Insertion: Add 25% aqueous ammonium hydroxide dropwise to the stirring solution.

    • Causality: Ammonium hydroxide serves a dual purpose. It acts as a mild base to initiate the deprotonation of the acidic alpha-protons of 5-(2-Oxopropyl)-1H-tetrazole, and it acts as the primary nitrogen donor for the final pyridine ring closure[1].

  • Reflux & Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the disappearance of the aldehyde via TLC (Eluent: Chloroform/Methanol 95:5).

  • Self-Validating Isolation: Remove the heat and allow the reaction to cool to 0°C in an ice bath.

    • Validation Check: This protocol is a self-validating system. The target 1,4-DHP product is highly conjugated and planar, drastically reducing its solubility in cold ethanol compared to the starting materials. The spontaneous precipitation of a crystalline solid upon cooling serves as an immediate, visual validation of successful cyclization. If no precipitate forms, it indicates a failure in the Michael addition step, prompting immediate TLC troubleshooting.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield the pure asymmetric Tetrazole-1,4-DHP.

Workflow & Pathway Visualizations

Reaction Workflow Comparison

The following diagram maps the multicomponent assembly, contrasting the tetrazole pathway against the traditional ester pathway.

Workflow A Aryl Aldehyde (Electrophile) E Knoevenagel Condensation (Base Catalyzed) A->E B Ammonium Hydroxide (Nitrogen Source) F Michael Addition & Cyclization B->F C 5-(2-Oxopropyl)-1H-tetrazole (Test Bioisostere) C->E Pathway A D Ethyl Acetoacetate (Standard Control) D->E Pathway B E->F G Tetrazole-1,4-DHP (High Stability) F->G Yield: ~75-80% H Ester-1,4-DHP (Esterase Susceptible) F->H Yield: ~85-90%

Comparative Hantzsch MCR workflow: Tetrazole-1,4-DHP vs. traditional Ester-1,4-DHP synthesis.

Pharmacological Mechanism of Action

By successfully integrating the tetrazole ring, the resulting compound achieves a dual-action pharmacological profile, mapped below.

Pathway Drug Tetrazole-1,4-DHP Derivative CaChannel L-Type Ca2+ Channel (Vascular Smooth Muscle) Drug->CaChannel Antagonizes AT1 AT1 Receptor (Renin-Angiotensin System) Drug->AT1 Blocks CaDrop Decreased Intracellular Ca2+ CaChannel->CaDrop AT1->CaDrop Prevents Ca2+ release Vaso Vasodilation & Blood Pressure Reduction CaDrop->Vaso

Dual-action pharmacological pathway of Tetrazole-1,4-DHPs targeting Ca2+ channels and AT1 receptors.

References

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers Source: PubMed Central (NIH) URL:3

  • 5-(2-Oxopropyl)-1H-tetrazole - CAS 13616-38-1 Source: Molaid Chemical Database URL:2

  • An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Calcium Channel Blockers Source: ResearchGate URL:1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2-Oxopropyl)-1H-tetrazole

An authoritative, step-by-step safety and operational guide designed for researchers, chemists, and drug development professionals handling 5-(2-Oxopropyl)-1H-tetrazole . Introduction & Chemical Hazard Profile 5-(2-Oxopr...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and operational guide designed for researchers, chemists, and drug development professionals handling 5-(2-Oxopropyl)-1H-tetrazole .

Introduction & Chemical Hazard Profile

5-(2-Oxopropyl)-1H-tetrazole (CAS: 13616-38-1) is a highly valuable heterocyclic compound widely utilized in medicinal chemistry as a metabolically stable bioisostere for carboxylic acids, and in materials science as a potent ligand for metal-organic frameworks[1].

However, beneath its synthetic utility lies a critical operational risk: the tetrazole moiety is a high-nitrogen energetic system. Like many, this compound possesses intrinsic thermal instability and can exhibit sensitivity to mechanical friction and electrostatic discharge[2][3]. Furthermore, it presents acute hazards as a severe skin, eye, and respiratory tract irritant[4].

Table 1: Chemical & Hazard Summary

Property / MetricValue / Classification
IUPAC Name 1-(2H-tetrazol-5-yl)propan-2-one
CAS Number 13616-38-1
Molecular Weight 126.12 g/mol
GHS Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4]
Energetic Risk Potential mass explosion hazard under confinement or thermal stress[2]

Mechanistic Causality of Tetrazole Instability

To handle this compound safely, one must understand why it is dangerous. The instability of 5-(2-Oxopropyl)-1H-tetrazole is driven by [5]. When subjected to thermal stress, mechanical shock, or friction, the tetrazole ring can spontaneously open to form an azido-imine intermediate. This intermediate rapidly decomposes, releasing nitrogen gas ( N2​ ) in a highly exothermic reaction[5]. If this occurs in a confined space (such as a tightly capped vial or a sealed reactor), the sudden pressure build-up can result in a catastrophic vessel rupture or detonation[3].

TetrazoleInstability A External Stimuli (Heat, Friction, Static) B 5-(2-Oxopropyl)-1H-tetrazole (High Nitrogen Content) A->B C Azido-Tetrazole Isomerization B->C Thermal Stress D Tetrazole Ring Opening C->D E Rapid Exothermic N2 Gas Release D->E F Thermal Runaway / Decomposition E->F Pressure Build-up

Caption: Mechanistic pathway of tetrazole thermal decomposition and energetic nitrogen release.

Personal Protective Equipment (PPE) Matrix

Due to the dual threat of energetic decomposition and acute tissue irritation, standard laboratory attire is insufficient. The following PPE matrix outlines the mandatory protective barriers required for different operational phases[6][7][8].

Table 2: Operational PPE Requirements

Phase of OperationEye & Face ProtectionHand ProtectionBody & FootwearRespiratory Controls
Receiving & Storage Safety glasses (EN 166/NIOSH)Nitrile gloves (Single layer)Standard lab coatNot generally required
Weighing & Transfer Chemical splash gogglesNitrile/Neoprene (Double-gloved)Flame-resistant lab coat, Antistatic footwearCertified chemical fume hood
Reaction Execution Goggles + Full Face ShieldHeavy-duty NeopreneFlame-resistant coat, Chemical apronFume hood; Respirator if scaling >5g
Spill Cleanup Goggles + Full Face ShieldHeavy-duty NeopreneChemical-resistant suitHalf-mask respirator (N95/P100)

Standard Operating Procedure (SOP): Safe Handling Workflow

Every step in handling 5-(2-Oxopropyl)-1H-tetrazole must be treated as a self-validating system to prevent accidental ignition.

Step 1: Workspace Preparation & Grounding
  • The Action: Clear the fume hood of all unnecessary chemicals, particularly strong oxidizers and acids[6]. Deploy a heavy-duty polycarbonate blast shield.

  • Self-Validation: Use a standard multimeter to verify that all metal clamps, balances, and reactor stands are electrically grounded (resistance <10 ohms)[8].

  • The Causality: Tetrazole powders can accumulate static charge. An electrostatic discharge (ESD) spark from ungrounded equipment provides enough localized activation energy to trigger explosive decomposition[3].

Step 2: Weighing and Transfer
  • The Action: Weigh the compound directly into an anti-static polymer weighing boat. Transfer the solid using only solid Teflon or ceramic spatulas[7]. Never use ground-glass joints for storage or reaction vessels containing this compound[7].

  • The Causality: Metal spatulas can generate micro-sparks if scraped against glass. Furthermore, the friction generated by twisting a ground-glass stopper is a known initiator for the detonation of energetic high-nitrogen compounds[7].

Step 3: Reaction Execution
  • The Action: Ensure the reaction vessel is properly vented (e.g., via an oil bubbler) to accommodate potential gas evolution. Never heat the compound in a completely sealed, rigid system.

  • The Causality: As outlined in the mechanistic profile, unexpected thermal excursions will lead to rapid N2​ off-gassing. A vented system prevents catastrophic overpressurization[7].

HandlingWorkflow Step1 1. Risk Assessment & PPE Donning (Verify Antistatic Gear) Step2 2. Engineering Controls (Fume Hood & Blast Shield) Step1->Step2 Step3 3. Equipment Grounding (Eliminate Static Discharge) Step2->Step3 Step4 4. Non-Sparking Transfer (Teflon Spatulas Only) Step3->Step4 Step5 5. Controlled Reaction (Monitor Temperature Strictly) Step4->Step5 Step6 6. Segregated Waste Disposal (Avoid Heavy Metals) Step5->Step6

Caption: Step-by-step operational workflow for the safe handling of energetic tetrazole derivatives.

Waste Management & Disposal Plan

Proper disposal is critical to prevent downstream laboratory accidents.

  • Strict Segregation: Never mix tetrazole waste with heavy metal salts (e.g., Copper, Lead, Silver, Zinc).

    • Causality: Tetrazoles readily deprotonate to form tetrazolate anions. When reacted with heavy metals, they form metal-tetrazolate coordination complexes, which are notoriously unstable and act as highly sensitive primary explosives[5].

  • Collection: Collect all solid waste, reaction residues, and contaminated consumables (gloves, pipette tips) in a dedicated, clearly labeled, non-glass (e.g., HDPE plastic) waste container[6].

  • Labeling: Containers must be explicitly labeled: "Hazardous Waste: Energetic/Irritant - 5-(2-Oxopropyl)-1H-tetrazole (CAS 13616-38-1) - DO NOT MIX WITH METALS OR OXIDIZERS"[6].

Emergency Response Protocol

  • Dry Powder Spills: Do not sweep dry powder, as the friction of the broom/brush can ignite the material[7]. Gently wet the spilled powder with an inert, high-boiling solvent or water to suppress dust and desensitize the energetic material[7]. Carefully wipe up using non-sparking tools and place into a sealed hazardous waste container.

  • Fire: If the energetic material is directly involved in a fire, do not attempt to fight it with standard extinguishers. Evacuate the laboratory immediately to a safe distance and trigger the fire alarm, as the material may detonate[7].

References

  • Ostrovskii, V.A., et al. "Developments in Tetrazole Chemistry". DOKUMEN.PUB. [Link]

  • Defense Technical Information Center (DTIC). "1-Methyl-5-Nitrotetrazole and 2-Methyl-5-Nitrotetrazole. Part 2. Assessment of Their Potential as Initiating Explosives".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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